molecular formula C20H28O3 B15612766 Harzianol K

Harzianol K

Cat. No.: B15612766
M. Wt: 316.4 g/mol
InChI Key: BMIGGYZZEBBPSD-JYIGUCEZSA-N
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Description

Harzianol K is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1R,3R,8S,9S,11S,14R)-3-hydroxy-4,8,14,15,15-pentamethyltetracyclo[9.3.1.01,9.05,8]pentadec-4-ene-6,12-dione

InChI

InChI=1S/C20H28O3/c1-10-6-13(21)12-7-16-19(5)8-15(23)17(19)11(2)14(22)9-20(10,16)18(12,3)4/h10,12,14,16,22H,6-9H2,1-5H3/t10-,12-,14-,16+,19+,20-/m1/s1

InChI Key

BMIGGYZZEBBPSD-JYIGUCEZSA-N

Origin of Product

United States

Foundational & Exploratory

Harzianol K: A Technical Overview of its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Harzianol K, a harziane diterpenoid isolated from a marine-derived fungus. This document details its chemical structure, physicochemical properties, and reported biological activities, supported by experimental data and protocols for scientific and drug development applications.

Chemical Structure and Properties

This compound is a member of the harziane diterpenoid class of natural products, which are characterized by a unique and complex 6/5/7/4 carbocyclic scaffold[1][2]. It was first isolated from the deep-sea sediment fungus Trichoderma sp. SCSIOW21[3][4][5][6].

The molecular formula of this compound has been determined as C₂₀H₂₈O₃ through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[3]. Its structure was elucidated using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy[3]. The absolute configuration of this compound was definitively confirmed by single-crystal X-ray diffraction[1].

The structure of this compound is distinguished from the related compound harziandione by the presence of an additional hydroxyl group[3]. Spectroscopic data revealed the presence of five methyl groups, four methylenes, four methines, and seven quaternary carbon atoms. The IR spectrum indicated the presence of two carbonyl groups with absorption bands at 1734 and 1695 cm⁻¹[3].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₈O₃HRESIMS[3]
Molecular Weight 316.43 g/mol Calculated
Appearance Colorless crystal[3]
Core Structure Harziane 6/5/7/4 carbocyclic scaffold[1][2]
Key Functional Groups Two carbonyl groups, hydroxyl groupIR, NMR[3]

Biological Activity

This compound has been investigated for several biological activities, including anti-inflammatory, anti-fungal, and anti-bacterial effects. The harziane class of diterpenoids is known for a wide range of bioactivities[3][5].

Anti-inflammatory Activity: this compound was evaluated for its ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages. It exhibited weak inhibitory activity at the highest tested concentration[3].

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineConcentration% Inhibition of NO Production
Nitric Oxide (NO) ProductionRAW 264.7 macrophages100 µMWeak inhibition

Source:[3]

In the same study, it was noted that related harzianol compounds lacking hydroxyl groups at specific positions (C-8 and C-18) showed stronger NO production inhibitory activities, suggesting that the presence and position of hydroxyl groups may influence the anti-inflammatory potential by affecting membrane permeability[3].

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation, purification, and biological evaluation of this compound[3].

3.1. Fungal Cultivation and Extraction The producing organism, Trichoderma sp. SCSIOW21, was cultivated at room temperature under static conditions. The resulting fermentation broth was subjected to extraction with butanol (BuOH).

3.2. Isolation and Purification of this compound The BuOH extract was fractionated and purified through a multi-step chromatographic process to yield pure this compound.

G cluster_extraction Extraction cluster_purification Purification Fermentation Fungal Fermentation (Trichoderma sp. SCSIOW21) BuOH_Extract BuOH Extraction Fermentation->BuOH_Extract Silica_Gel Silica Gel Chromatography BuOH_Extract->Silica_Gel Fractionation ODS_Column Medium Pressure ODS Column Chromatography Silica_Gel->ODS_Column Further Fractionation HPLC Semi-preparative HPLC ODS_Column->HPLC Final Purification Harzianol_K Pure this compound HPLC->Harzianol_K

Isolation workflow for this compound.

3.3. Structure Elucidation The chemical structure of the isolated compound was determined using the following analytical techniques:

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the molecular formula.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, ¹H-¹H COSY) NMR experiments were conducted to elucidate the connectivity and stereochemistry of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to confirm the absolute configuration.

3.4. Nitric Oxide (NO) Production Inhibitory Assay

  • Cell Line: RAW 264.7 macrophage cells were used.

  • Methodology: The cytotoxicity and NO production inhibitory activity were examined. Details of the assay were reported previously in the cited literature[3]. The general procedure involves seeding the cells, treating them with lipopolysaccharide (LPS) to induce NO production in the presence or absence of the test compound (this compound), and then measuring the amount of nitrite (B80452) in the culture supernatant as an indicator of NO production.

Synthesis and Future Directions

The complex, highly congested 6/5/7/4 tetracyclic core of harziane diterpenoids presents a significant challenge for total synthesis[2][7]. Synthetic efforts towards this class of molecules are of great interest to organic chemists and may provide access to novel analogs with enhanced biological activities[7][8]. Further investigation into the biological mechanisms of this compound and related compounds could unveil new therapeutic targets, particularly in the context of inflammation and infectious diseases.

References

The Natural Provenance of Harzianol K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianol K, a member of the structurally complex harziane diterpenoid family, is a fungal secondary metabolite with potential biological activities. This technical guide provides an in-depth overview of the natural source of this compound, detailing its isolation, purification, and structural characterization. Furthermore, this document outlines the experimental protocols for these procedures and discusses the putative anti-inflammatory mechanism of action, providing a foundation for further research and development.

Natural Source of this compound

This compound is a natural product produced by fungi of the genus Trichoderma. Specifically, it has been isolated from a marine-derived fungal strain identified as Trichoderma sp. SCSIOW21 [1][2][3]. This fungus was isolated from a deep-sea sediment sample, highlighting the potential of marine ecosystems as a source of novel bioactive compounds[1]. While other species of Trichoderma, such as Trichoderma atroviride, are known to produce other harziane diterpenoids, Trichoderma sp. SCSIOW21 is the currently documented source of this compound[4].

Quantitative Data

While a precise yield for purified this compound from Trichoderma sp. SCSIOW21 has not been reported in the reviewed literature, the initial extraction process provides some quantitative context. The fermentation broth of the fungus yielded a butanol (BuOH) extract from which this compound and other harziane diterpenoids were isolated[1].

ParameterValueReference
Fungal SourceTrichoderma sp. SCSIOW21[1]
Total BuOH Extract Yield12.9 g[1]
Yield of Pure this compound Not Reported

Experimental Protocols

The following protocols are based on the methodology described for the isolation and characterization of this compound from Trichoderma sp. SCSIOW21[1].

Fungal Cultivation and Fermentation
  • Strain Activation: The fungal strain Trichoderma sp. SCSIOW21 is activated on potato dextrose agar (B569324) (PDA) dishes containing 3% sea salt.

  • Incubation: The culture is incubated at 28 °C for 3 days.

  • Fermentation: The activated fungus is then cultured in a modified rice broth medium. This consists of 50.0 g of rice sprayed with 60.0 mL of 3% sea salt water in a 500 mL flask.

  • Static Culture: The fermentation is carried out under static conditions at room temperature for 30 days.

Extraction and Isolation of this compound
  • Extraction: To each fermentation flask, 100 mL of water-saturated butanol (BuOH) is added. The mixture is allowed to stand for 12 hours. The BuOH extract is then collected. This extraction process is repeated three times.

  • Solvent Evaporation: The collected BuOH extracts are combined and evaporated under a vacuum to yield the crude extract.

  • Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient of dichloromethane-methanol-water (CH₂Cl₂-MeOH-H₂O) is used as the mobile phase, starting from 100:0:0 and gradually increasing in polarity to 0:0:100. This fractionation results in eight primary fractions (A–H).

  • Further Purification: this compound is further purified from the relevant fractions using medium-pressure octadecyl-functionalized silica gel (ODS) column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques[1]:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, HSQC, HMBC, and COSY experiments to elucidate the chemical structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Electronic Circular Dichroism (ECD) Spectroscopy: Used in conjunction with quantum chemical calculations to determine the absolute stereochemistry of the molecule.

  • X-ray Crystallography: To confirm the three-dimensional structure.

Biological Activity and Putative Signaling Pathway

This compound has been investigated for its anti-inflammatory properties. It exhibited weak inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[1]. While the specific signaling pathway for this compound has not been elucidated, many diterpenoids are known to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway [5].

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). It is plausible that this compound, like other diterpenoids, may interfere with this pathway, leading to a reduction in the production of inflammatory mediators like NO.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis strain Trichoderma sp. SCSIOW21 fermentation Static Culture (30 days) strain->fermentation extraction Butanol (BuOH) Extraction fermentation->extraction evaporation Vacuum Evaporation extraction->evaporation silica_gel Silica Gel Chromatography evaporation->silica_gel ods_hplc ODS & HPLC silica_gel->ods_hplc harzianol_k Pure this compound ods_hplc->harzianol_k structure_elucidation Spectroscopic Analysis harzianol_k->structure_elucidation signaling_pathway cluster_cell Macrophage Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK Harzianol_K This compound Harzianol_K->IKK inhibits? IkB_p IκB Phosphorylation & Degradation IKK->IkB_p NFkB_translocation NF-κB Nuclear Translocation IkB_p->NFkB_translocation gene_expression Pro-inflammatory Gene Expression NFkB_translocation->gene_expression NO_production NO Production gene_expression->NO_production

References

A Comprehensive Technical Guide to the Spectroscopic Data of Harzianol K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Harzianol K, a harziane-type diterpenoid. The information compiled herein is intended to serve as a crucial resource for researchers engaged in natural product chemistry, drug discovery, and development.

Introduction

This compound is a diterpenoid belonging to the harziane class, characterized by a complex carbocyclic scaffold.[1][2] It was isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21.[2][3][4] The structural elucidation of this compound was accomplished through meticulous spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).[3]

Spectroscopic Data

The following sections present the detailed spectroscopic data for this compound, organized for clarity and comparative analysis.

1. Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound were acquired in DMSO-d₆ at 600 MHz and 150 MHz, respectively.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, DMSO-d₆) [3]

Position δH (ppm) Multiplicity J (Hz)
1 2.23 m
1 1.15 m
3 2.20 m
4 2.05 m
4 1.89 m
7 1.95 m
8 4.24 d 9.0
9 2.13 m
10 1.98 m
11 1.34 m
11 1.21 m
12 1.55 m
12 1.43 m
15 1.01 s
16 0.89 s
17 0.95 d 6.6
18 1.63 s
20 4.79 s
20 4.75 s

| 8-OH | 4.90 | d | 4.8 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, DMSO-d₆) [3]

Position δC (ppm) Type
1 40.0 CH₂
2 58.1 C
3 50.1 CH
4 35.8 CH₂
5 54.9 C
6 148.9 C
7 49.8 CH
8 72.4 CH
9 49.6 CH
10 37.9 CH
11 25.9 CH₂
12 30.1 CH₂
13 43.1 C
14 212.0 C
15 25.1 CH₃
16 16.5 CH₃
17 15.9 CH₃
18 21.4 CH₃
19 125.5 C

| 20 | 110.8 | CH₂ |

2. Infrared (IR) Spectroscopy Data

The IR spectrum of this compound was recorded on a KBr disk.[3]

Table 3: IR Spectroscopic Data for this compound [3]

νₘₐₓ (cm⁻¹) Assignment
3402 (s) O-H stretching
2927 (m) C-H stretching
1734 (s) C=O stretching (ketone)
1695 (s) C=C stretching
1190 (m) C-O stretching

| 1043 (m) | C-O stretching |

3. Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HREIMS) was used to determine the molecular formula of this compound.[3]

Table 4: High-Resolution Mass Spectrometry Data for this compound [3]

Ion Measured m/z Calculated m/z Molecular Formula

| [M + H]⁺ | 317.2115 | 317.2117 | C₂₀H₂₉O₃ |

Experimental Protocols

The following methodologies were employed for the spectroscopic analysis of this compound.

1. Isolation and Purification

This compound was isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21.[3] The fungal strain was cultured in a modified rice broth medium.[3] The resulting culture was then subjected to a series of chromatographic techniques to yield the pure compound.

2. NMR Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a 600 MHz spectrometer.[3] The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[3] Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.

3. IR Spectroscopy

The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.[3]

4. Mass Spectrometry

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis Fungus Fungal Strain (Trichoderma sp. SCSIOW21) Culture Fermentation Fungus->Culture Extraction Extraction of Crude Metabolites Culture->Extraction Chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (HREIMS) Pure_Compound->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for Isolation and Spectroscopic Analysis of this compound.

References

Harzianol K: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianol K is a harziane-type diterpenoid isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21.[1][2] The harziane diterpenoids are characterized by a unique and complex tetracyclic 6-5-7-4 carbon skeleton.[2] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, based on currently available scientific literature.

Physical and Chemical Properties

This compound has been isolated as a colorless crystal.[1] Its molecular formula is C₂₀H₂₈O₃, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).[1] The absolute configuration of this compound has been unambiguously determined by single-crystal X-ray diffraction analysis.[1][2]

Summary of Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Appearance Colorless crystal[1]
Molecular Formula C₂₀H₂₈O₃[1]
Molecular Weight 316.43 g/mol Calculated
HRESIMS (m/z) 317.2115 [M+H]⁺ (calculated for C₂₀H₂₉O₃⁺, 317.2117)[1]
Optical Rotation [α]²⁵D +64.1 (c 0.36, MeOH)[1]
UV (MeOH) λmax (log ε) 252 nm (3.77)[1]
ECD (MeOH) λmax (Δε) 245 (-36.7), 292 (+7.4), 351 (+10.6) nm[1]
**IR (KBr) νmax (cm⁻¹) **3402, 2927, 1734, 1695, 1190, 1043[1]
Spectroscopic Data

Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic data, including ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) in DMSO-d₆, have been reported and were crucial for the structural elucidation of this compound.[1]

Biological Activity

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory potential by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. In this assay, this compound exhibited weak inhibitory activity at a concentration of 100 µM.[1] The compound did not show any cytotoxicity at concentrations up to 100 µM.[1]

Experimental Protocols

Isolation and Purification of this compound

The following protocol describes the isolation and purification of this compound from Trichoderma sp. SCSIOW21.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Static fermentation of Trichoderma sp. SCSIOW21 on rice medium for 30 days at room temperature. Extraction Repeated extraction of the fermented culture with ethyl acetate (B1210297) (EtOAc). Fermentation->Extraction Concentration Concentration of the EtOAc extract under reduced pressure to yield a crude extract. Extraction->Concentration SilicaGel Silica gel column chromatography of the crude extract. Concentration->SilicaGel ODS Medium-pressure ODS column chromatography of the resulting fractions. SilicaGel->ODS HPLC Semi-preparative HPLC to yield pure this compound. ODS->HPLC

Figure 1. Workflow for the isolation and purification of this compound.
Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:[1][2]

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.[1]

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR experiments were conducted to establish the planar structure and relative configuration.[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis was employed to confirm the structure and determine the absolute stereochemistry of this compound.[1][2]

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition

The following protocol was used to assess the anti-inflammatory activity of this compound.

no_inhibition_assay cluster_cell_culture Cell Culture and Treatment cluster_no_measurement Nitric Oxide Measurement cluster_cytotoxicity Cytotoxicity Assay CellSeeding Seed RAW 264.7 macrophage cells in 96-well plates. Pretreatment Pre-treat cells with various concentrations of this compound. CellSeeding->Pretreatment LPS_Stimulation Induce inflammation by adding lipopolysaccharide (LPS). Pretreatment->LPS_Stimulation Incubation Incubate for 24 hours. LPS_Stimulation->Incubation Supernatant Collect the cell culture supernatant. Incubation->Supernatant MTT_Assay Assess cell viability using the MTT assay to rule out cytotoxic effects. Incubation->MTT_Assay GriessAssay Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent. Supernatant->GriessAssay

Figure 2. Experimental workflow for the nitric oxide inhibition assay.

Putative Signaling Pathway in Anti-inflammatory Response

While this compound has demonstrated weak inhibition of nitric oxide production, the specific molecular targets and the signaling pathways it may modulate have not yet been elucidated. The diagram below illustrates a generalized signaling pathway activated by LPS in macrophages, leading to the production of NO. This pathway represents the biological context in which this compound was tested. Further research is required to determine if and how this compound interacts with components of this pathway.

lps_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events cluster_cytoplasm Cytoplasmic Response LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NFkB_Inhibition IκBα-NF-κB Complex IKK_Complex->NFkB_Inhibition NFkB_Activation NF-κB (p65/p50) NFkB_Inhibition->NFkB_Activation IκBα degradation NFkB_Translocation NF-κB Translocation NFkB_Activation->NFkB_Translocation iNOS_Transcription iNOS Gene Transcription NFkB_Translocation->iNOS_Transcription iNOS_mRNA iNOS mRNA iNOS_Transcription->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production

Figure 3. Generalized LPS-induced inflammatory signaling pathway leading to NO production.

Conclusion and Future Directions

This compound is a structurally interesting harziane diterpenoid with modest in vitro anti-inflammatory activity. The comprehensive physicochemical and spectroscopic data available provide a solid foundation for its further investigation. Future research should focus on elucidating the specific molecular targets of this compound to understand its mechanism of action. More extensive biological screening against a wider range of inflammatory mediators and pathways is warranted to fully assess its therapeutic potential. Furthermore, synthetic efforts to generate analogues of this compound could lead to the discovery of more potent anti-inflammatory agents.

References

The Biological Activity of Trichoderma sp. Secondary Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fungal genus Trichoderma is a rich source of a diverse array of secondary metabolites with significant biological activities. These compounds, produced by various Trichoderma species, have garnered considerable attention for their potential applications in medicine, agriculture, and industry.[1][2] This technical guide provides a comprehensive overview of the biological activities of Trichoderma sp. secondary metabolites, with a focus on their antimicrobial, antifungal, anticancer, and antioxidant properties. We present quantitative data in structured tables, detail the experimental protocols used for their determination, and provide visualizations of key signaling pathways and experimental workflows.

Biological Activities of Trichoderma Secondary Metabolites

Secondary metabolites from Trichoderma species exhibit a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents and agrochemicals. These activities are attributed to a wide range of chemical structures, including polyketides, terpenes, peptaibols, and pyrones.[3][4]

Antimicrobial and Antifungal Activity

Trichoderma species are well-known for their potent antimicrobial and antifungal properties, which are largely attributed to the secretion of a variety of secondary metabolites.[5] These compounds can directly inhibit the growth of pathogenic bacteria and fungi, making them valuable for both medical and agricultural applications.[4] For instance, extracts from Trichoderma afroharzianum have demonstrated significant antibacterial activity against Staphylococcus aureus and moderate activity against Enterococcus faecalis and Salmonella Typhimurium.[6] Similarly, metabolites from Trichoderma hamatum have shown inhibitory effects against various fungal pathogens.[7]

Table 1: Antimicrobial and Antifungal Activity of Trichoderma sp. Secondary Metabolites

Trichoderma SpeciesTarget OrganismBioactivity MetricValueReference
T. afroharzianum (10BR1)Staphylococcus aureusMIC15.6 µg/mL[6]
T. afroharzianum (UEPA AR12)Staphylococcus aureusMIC31.25 µg/mL[6]
T. afroharzianum (10BR1)Enterococcus faecalisMIC125 µg/mL[6]
T. afroharzianum (UEPA AR12)Enterococcus faecalisMIC250 µg/mL[6]
T. afroharzianum (10BR1 & UEPA AR12)Salmonella TyphimuriumMIC250 µg/mL[6]
T. afroharzianum (10BR1 & UEPA AR12)Escherichia coliMIC500 µg/mL[6]
T. koningiopsis (VM115)Pyricularia oryzaeMIC31.25 µg/mL[8]
T. koningiopsis (VM115)Aspergillus fumigatusMIC31.25 µg/mL[8]
T. koningiopsis (VM115)Botrytis cinereaMIC31.25 µg/mL[8]
T. longibrachiatumColletotrichum lagrnariumMIC8 - 64 µg/mL[7]
T. longibrachiatumColletotrichum fragariaeMIC8 - 64 µg/mL[7]
T. longibrachiatumBotrytis cinereaMIC8 - 64 µg/mL[7]
T. hamatumSclerotinia sclerotiorum% Inhibition (50 µg/mL)100%[7]
T. hamatumBotrytis cinerea% Inhibition (50 µg/mL)100%[7]
T. hamatumFusarium graminearum% Inhibition (50 µg/mL)>50%[7]
T. hamatumRhizoctonia solani% Inhibition (50 µg/mL)>50%[7]
Anticancer and Cytotoxic Activity

Several secondary metabolites from Trichoderma have demonstrated significant cytotoxic activity against various cancer cell lines.[9][10] This has opened avenues for the discovery of novel anticancer agents from fungal sources. For example, compounds isolated from a marine-derived Trichoderma lixii showed potent antiproliferative activity against human myeloma, colorectal, and pancreatic cancer cell lines.[9]

Table 2: Anticancer and Cytotoxic Activity of Trichoderma sp. Secondary Metabolites

Trichoderma SpeciesCancer Cell LineBioactivity MetricValueReference
T. lixiiKMS-11 (human myeloma)IC500.7 - 3.6 µM (for compound 2)[9]
T. lixiiHT-29 (colorectal)IC500.7 - 3.6 µM (for compound 2)[9]
T. lixiiPANC-1 (pancreas)IC500.7 - 3.6 µM (for compound 2)[9]
T. brevicompactumHCT-116 (colon)IC503.3 ± 0.3 µM (for trichodermol)[11]
T. brevicompactumPC-3 (prostate)IC501.8 ± 0.8 µM (for trichodermol)[11]
T. brevicompactumSK-Hep-1 (liver)IC505.3 ± 0.3 µM (for trichodermol)[11]
T. asperellumHePG2 (hepatocellular carcinoma)IC50Strong (11–20 µg/mL)
T. asperellumMCF7 (breast cancer)IC50Strong (11–20 µg/mL)[12]
T. koningiopsis (VM115)Pyricularia oryzae conidiaIC507.8 µg/mL (ethyl acetate (B1210297) extract)[8]
Antioxidant Activity

Trichoderma secondary metabolites also possess antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases.[13] The antioxidant potential is often evaluated by measuring the radical scavenging activity of the fungal extracts.

Table 3: Antioxidant Activity of Trichoderma sp. Secondary Metabolites

Trichoderma SpeciesAssayBioactivity MetricValueReference
T. harzianumDPPHIC5071.47% (ethyl acetate extract)[13][14]
T. harzianumDPPHIC5056.01% (n-butanol extract)[13][14]
T. afroharzianumDPPHRadical Scavenging Effect12.88% to 39.67% (at 7.8–1000 µg/mL)[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for determining the biological activities of Trichoderma secondary metabolites.

Extraction of Secondary Metabolites from Liquid Culture

This protocol describes the general procedure for obtaining crude extracts of secondary metabolites from Trichoderma grown in liquid culture.

  • Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with a fresh culture of the desired Trichoderma species. Incubate the culture for a specified period (e.g., 14-21 days) under appropriate conditions of temperature and agitation to allow for the production of secondary metabolites.[9][10]

  • Filtration: Separate the fungal biomass from the culture broth by filtration through a sterile filter paper (e.g., Whatman No. 1).[15]

  • Solvent Extraction: Extract the cell-free culture filtrate with an equal volume of an appropriate organic solvent (e.g., ethyl acetate). This is typically done in a separating funnel by vigorous shaking.[9][11]

  • Phase Separation: Allow the mixture to stand until the aqueous and organic layers separate. Collect the organic layer containing the secondary metabolites.

  • Concentration: Evaporate the organic solvent from the collected fraction under reduced pressure using a rotary evaporator to obtain the crude extract.[11]

  • Storage: Store the dried crude extract at a low temperature (e.g., 4°C or -20°C) for further analysis.

G cluster_fermentation Fermentation cluster_extraction Extraction a Inoculation of Trichoderma sp. in Liquid Medium b Incubation (e.g., 14-21 days) a->b c Filtration to separate biomass b->c d Liquid-Liquid Extraction with Organic Solvent c->d e Phase Separation d->e f Concentration using Rotary Evaporator e->f g g f->g Crude Secondary Metabolite Extract

Caption: Workflow for the extraction of secondary metabolites from Trichoderma sp.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Trichoderma extracts against bacteria using the broth microdilution method.[16][17][18]

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Extract: In a 96-well microtiter plate, perform a two-fold serial dilution of the Trichoderma extract in the broth medium to obtain a range of concentrations.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the diluted extract.

  • Controls: Include a positive control (broth with inoculum, no extract) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the extract that completely inhibits the visible growth of the bacterium.

Antifungal Susceptibility Testing: Poisoned Food Technique

This method is commonly used to assess the antifungal activity of fungal extracts against mycelial growth.[19][20][21][22]

  • Preparation of Poisoned Medium: Incorporate various concentrations of the Trichoderma secondary metabolite extract into a molten agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) and pour into Petri plates.

  • Inoculation: Place a mycelial plug (of a specific diameter, e.g., 5 mm) from a fresh culture of the target pathogenic fungus at the center of each agar plate.

  • Control: Prepare control plates containing the agar medium without the fungal extract.

  • Incubation: Incubate the plates at an appropriate temperature for the target fungus until the mycelial growth in the control plate reaches the edge of the plate.

  • Measurement of Inhibition: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of natural products against cancer cell lines.[5][23]

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the Trichoderma secondary metabolite extract and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Cell Viability: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) can then be determined.

G cluster_cell_culture Cell Culture cluster_treatment Treatment & Incubation cluster_assay MTT Assay a Seed Cancer Cells in 96-well Plate b Overnight Incubation for Adhesion a->b c Add Trichoderma Metabolite Extract b->c d Incubate for 24-72 hours c->d e Add MTT Reagent d->e f Incubate for 3-4 hours e->f g Add Solubilizing Agent f->g h Measure Absorbance (570 nm) g->h i i h->i Calculate Cell Viability & IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is used to determine the free radical scavenging activity of Trichoderma extracts.[19][24][25][26]

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Reaction Mixture: In a set of test tubes or a 96-well plate, mix different concentrations of the Trichoderma extract with the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The discoloration of the DPPH solution indicates its reduction by the antioxidant compounds in the extract.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the extract and A_sample is the absorbance of the DPPH solution with the extract. The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Signaling Pathways

Trichoderma secondary metabolites can exert their biological effects by modulating various cellular signaling pathways in target organisms.

Induction of Plant Systemic Resistance

Trichoderma species are known to induce systemic resistance in plants, enhancing their defense against a broad range of pathogens.[27][28] This is often mediated by the perception of Trichoderma-derived secondary metabolites as microbe-associated molecular patterns (MAMPs) by the plant's immune system.[29] This recognition triggers a signaling cascade that involves phytohormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET), leading to the activation of defense-related genes and the accumulation of antimicrobial compounds.[13][27]

G cluster_trichoderma Trichoderma sp. cluster_plant Plant Cell trichoderma Secondary Metabolites (e.g., Peptaibols, Harzianolide) receptor Plant Receptor (PRR) trichoderma->receptor Recognition (MAMPs) signaling Signal Transduction Cascade receptor->signaling phytohormones Phytohormone Signaling (SA, JA, ET) signaling->phytohormones gene_expression Defense Gene Expression phytohormones->gene_expression resistance Systemic Resistance gene_expression->resistance

Caption: Signaling pathway for plant systemic resistance induced by Trichoderma metabolites.

Induction of Apoptosis in Cancer Cells

Certain Trichoderma secondary metabolites, such as trichodermin, have been shown to induce apoptosis (programmed cell death) in cancer cells.[29] The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways. This can be initiated by the binding of the metabolite to cell surface receptors or by its direct effect on intracellular targets, leading to the activation of a cascade of caspases, which are key executioners of apoptosis. This cascade ultimately results in the cleavage of cellular proteins, DNA fragmentation, and the morphological changes characteristic of apoptosis.

G cluster_metabolite Trichoderma Metabolite cluster_cell Cancer Cell metabolite e.g., Trichodermin receptor Cell Surface Receptor metabolite->receptor Binding signal Intracellular Signaling metabolite->signal Direct Effect receptor->signal caspase_activation Caspase Cascade Activation (Caspase-8, -9, -3) signal->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Apoptosis signaling pathway in cancer cells induced by Trichoderma metabolites.

Conclusion

The secondary metabolites produced by Trichoderma species represent a vast and largely untapped resource for the discovery of novel bioactive compounds. Their diverse chemical structures and wide range of biological activities, including potent antimicrobial, antifungal, anticancer, and antioxidant effects, underscore their potential for development into new pharmaceuticals and agrochemicals. The data and protocols presented in this guide provide a valuable resource for researchers and scientists working in the field of natural product discovery and drug development. Further investigation into the mechanisms of action and optimization of the production of these valuable compounds will be crucial for realizing their full therapeutic and agricultural potential.

References

Harzianol K: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a concise yet in-depth guide to the harziane diterpenoid, Harzianol K. This guide details its chemical identity, physicochemical properties, and the experimental protocols for its isolation and characterization.

Chemical Identity and Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₂₈O₃[1]
Molecular Weight (HRESIMS) m/z: 317.2115 [M + H]⁺ (calculated for C₂₀H₂₉O₃, 317.2117)[1]
Appearance Colorless crystal[1]
Optical Rotation [α]²⁵D +64.1 (c 0.36, MeOH)[1]
UV (MeOH) λₘₐₓ (log ε) 252 (3.77) nm[1]
ECD (0.12 mg/mL, MeOH) λₘₐₓ (Δε) 245 (−36.7), 292 (+7.4), 351 (+10.6) nm[1]
IR (KBr) νₘₐₓ 3402, 2927, 1734, 1695, 1190, 1043 cm⁻¹[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The ¹H and ¹³C NMR data, acquired in DMSO-d₆ at 600 and 150 MHz respectively, are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionδH (ppm), mult. (J in Hz)
22.55, m
1.83, m
1.51, m
1.70, m
1.35, m
72.08, m
84.24, d (7.2)
8-OH4.90, d (7.2)
112.80, d (12.6)
12α1.95, m
12β1.62, m
142.32, s
151.93, s
160.88, s
170.95, s
181.01, d (6.6)
191.43, s
201.12, s

Source:[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)
1212.0
252.3
331.9
436.2
558.1
6141.2
742.6
872.4
9134.1
10202.9
1154.3
1234.0
1360.9
1428.1
1521.6
1626.2
1723.4
1816.0
1924.5
2020.8

Source:[1]

Experimental Protocols

Isolation of this compound

This compound was isolated from the marine-derived fungus Trichoderma sp. SCSIOW21[1]. The following workflow outlines the key steps in the isolation process.

Fig. 1: Experimental workflow for the isolation of this compound.
Structure Elucidation

The planar structure and relative configuration of this compound were determined using a combination of 1D and 2D NMR spectroscopy, including COSY, HSQC, and HMBC experiments[1]. The absolute configuration was established through X-ray crystallographic analysis and comparison of experimental and calculated electronic circular dichroism (ECD) curves[1].

Biological Activity

Preliminary studies have explored the potential anti-inflammatory effects of harziane diterpenoids. While this compound itself was not highlighted for significant activity in the initial report, a related compound, Harzianol J, showed weak anti-inflammatory effects by inhibiting nitric oxide (NO) production[1]. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

Potential Therapeutic Targets of Harzianol K: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding and future potential of Harzianol K, a harziane diterpenoid isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21. While research specifically on this compound is in its nascent stages, the broader class of harziane diterpenoids has demonstrated a range of biological activities, suggesting potential therapeutic avenues for this molecule. This document summarizes the known data, contextualizes it within the broader family of related compounds, and proposes a roadmap for future investigations into its therapeutic targets.

Introduction to this compound and Harziane Diterpenoids

This compound is a member of the harziane diterpenoids, a class of natural products characterized by a unique and complex 6/5/7/4-fused carbocyclic core.[1] These compounds are predominantly isolated from fungi of the genus Trichoderma.[1] The intricate three-dimensional structure of harziane diterpenoids has attracted considerable interest from the scientific community, leading to investigations into their biological activities. To date, various harziane diterpenoids have been reported to exhibit anti-inflammatory, antibacterial, antifungal, and cytotoxic properties.[1][2]

Known Biological Activity of this compound

Currently, the only reported biological evaluation of this compound is its anti-inflammatory potential, which was assessed through a nitric oxide (NO) production inhibitory assay in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[2]

Anti-inflammatory Activity

This compound exhibited weak inhibition of NO production at a concentration of 100 µM.[2] In the same study, other harziane diterpenoids, such as Hazianol J, showed more potent inhibitory effects.[2] This suggests that while this compound may possess some anti-inflammatory properties, it might not be the most potent compound in its class for this specific activity.

Potential Therapeutic Areas Based on Related Harziane Diterpenoids

The therapeutic potential of this compound can be inferred from the documented bioactivities of other structurally similar harziane diterpenoids. These findings suggest promising areas for future investigation into this compound's mechanism of action and potential therapeutic targets.

Anti-inflammatory and Immunomodulatory Effects

Several harziane diterpenoids have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response.[1][2] While this compound's activity was weak, structural modifications could potentially enhance this effect. The inhibition of NO production suggests a potential role in modulating inflammatory pathways, which could be relevant for a variety of inflammatory diseases.

Antibacterial Activity

Significant antibacterial effects have been observed for certain harziane diterpenoids. For instance, Harzianol I has demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[3][4][5] This raises the possibility that this compound could also possess antibacterial properties, a hypothesis that warrants further investigation. The potential targets for such activity could lie within bacterial cell wall synthesis, protein synthesis, or other essential bacterial processes.

Anticancer and Cytotoxic Potential

Cytotoxic activity against various cancer cell lines is another reported bioactivity of the harziane diterpenoid family.[1] For example, (9R,10R)-dihydro-harzianone has shown selective inhibition of HeLa and MCF-7 cancer cell lines.[1] The cytotoxic effects of these compounds suggest that they may interfere with key signaling pathways involved in cancer cell proliferation, survival, or apoptosis. This precedent makes the investigation of this compound's cytotoxic potential against a panel of cancer cell lines a logical next step.

Quantitative Data for Harziane Diterpenoids

To provide a comparative context for the potential efficacy of this compound, the following tables summarize the quantitative data for other harziane diterpenoids.

Table 1: Anti-inflammatory Activity of Harziane Diterpenoids

CompoundAssayCell LineConcentration% InhibitionIC50Reference
This compoundNO Production InhibitionRAW 264.7100 µMWeakNot Determined[2]
Hazianol JNO Production InhibitionRAW 264.7100 µM81.8%66.7 µM[2]
Harzianol ANO Production InhibitionRAW 264.7100 µM46.8%Not Determined[2]
Harzianol ONO Production InhibitionRAW 264.7100 µM50.5%Not Determined[2]

Table 2: Antibacterial Activity of Harziane Diterpenoids

CompoundOrganismEC50Reference
Harzianol IStaphylococcus aureus7.7 ± 0.8 µg/mL[3][4][5]
Harzianol IBacillus subtilis7.7 ± 1.0 µg/mL[3][4][5]
Harzianol IMicrococcus luteus9.9 ± 1.5 µg/mL[3][4][5]

Table 3: Cytotoxic Activity of Harziane Diterpenoids

CompoundCell LineIC50Reference
(9R,10R)-dihydro-harzianoneHeLa30.1 µM[1]
(9R,10R)-dihydro-harzianoneMCF-730.7 µM[1]

Experimental Protocols

The following is a detailed methodology for the nitric oxide production inhibitory assay, which has been used to evaluate this compound.

Nitric Oxide (NO) Production Inhibitory Assay

Objective: To evaluate the effect of a test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound) dissolved in DMSO

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.

  • LPS Stimulation: After 1 hour of pre-treatment with the compound, cells are stimulated with LPS (1 µg/mL) to induce NO production. A negative control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for another 24 hours.

  • Nitrite Measurement: After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 50 µL of Griess Reagent A is added to each well and incubated for 10 minutes at room temperature, protected from light.

  • 50 µL of Griess Reagent B is then added and incubated for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control.

Visualizing the Path Forward

Given the limited specific data on this compound's targets, the following diagrams illustrate the potential therapeutic areas based on related compounds and a proposed workflow for target identification.

cluster_potential_activities Potential Therapeutic Areas (based on Harziane Diterpenoids) This compound This compound Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Weak NO Inhibition Antibacterial Antibacterial This compound->Antibacterial Hypothesized Anticancer Anticancer This compound->Anticancer Hypothesized

Caption: Potential therapeutic areas for this compound based on its known weak anti-inflammatory activity and the broader bioactivities of the harziane diterpenoid class.

Start Start Bioactivity_Screening Broad Bioactivity Screening (e.g., anti-inflammatory, antibacterial, anticancer panels) Start->Bioactivity_Screening Hit_Identification Identification of 'Hit' Activity Bioactivity_Screening->Hit_Identification Dose_Response Dose-Response Studies & IC50/EC50 Determination Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Target_Identification Target Identification & Validation (e.g., proteomics, genomics) Mechanism_of_Action->Target_Identification Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization End End Lead_Optimization->End

Caption: A proposed experimental workflow for the identification and validation of therapeutic targets for this compound.

Conclusion and Future Directions

This compound represents a structurally novel natural product with largely unexplored therapeutic potential. While its direct anti-inflammatory activity appears to be modest, the broader bioactivities of the harziane diterpenoid family suggest that this compound may have therapeutic relevance in other areas, such as infectious diseases and oncology.

Future research should focus on:

  • Broad-spectrum bioactivity screening: Testing this compound against a wide range of bacterial and cancer cell lines.

  • Mechanism of action studies: For any confirmed bioactivity, elucidating the underlying molecular mechanisms and identifying specific protein targets.

  • Structure-activity relationship (SAR) studies: Synthesizing analogs of this compound to improve potency and selectivity for identified targets.

The information presented in this guide is intended to serve as a foundation for researchers and drug development professionals to design and execute studies that will unlock the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Harzianol K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation and purification of Harzianol K, a harziane-type diterpenoid, from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21. This protocol is based on the successful methodology reported in the scientific literature, offering a reproducible guide for obtaining this potentially anti-inflammatory compound.

Introduction

This compound is a structurally complex natural product belonging to the harziane diterpenoid class. These compounds, primarily isolated from various Trichoderma species, have garnered significant interest due to their diverse and potent biological activities. This compound, isolated from the marine fungus Trichoderma sp. SCSIOW21, has been identified as a potential anti-inflammatory agent, making it a compound of interest for further pharmacological investigation and drug discovery efforts. The following protocols detail the fermentation, extraction, and chromatographic purification steps necessary to isolate this compound.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Isolation

ParameterValue
Fungal Strain Trichoderma sp. SCSIOW21
Fermentation Volume Not specified, but conducted in 500 mL flasks
Culture Medium Modified Rice Broth (50.0 g rice, 60.0 mL 3% sea salt water per flask)
Fermentation Duration 30 days
Total Crude Extract Yield 12.9 g
Purified this compound Yield 9.0 mg
Final Purity Crystalline solid

Experimental Protocols

Fungal Cultivation and Fermentation

This protocol describes the cultivation of Trichoderma sp. SCSIOW21 for the production of this compound.

Materials:

  • Trichoderma sp. SCSIOW21 strain (GenBank accession number: KC569351.1)

  • Potato Dextrose Agar (PDA) with 3% sea salt

  • Sterile 500 mL Erlenmeyer flasks

  • Rice

  • 3% (w/v) Sea salt solution, sterilized

  • Sterile water

Procedure:

  • Activation of Fungal Strain: Activate the Trichoderma sp. SCSIOW21 strain by culturing on Potato Dextrose Agar (PDA) plates containing 3% sea salt. Incubate at 28 °C for 3 days.

  • Preparation of Fermentation Medium: In each 500 mL Erlenmeyer flask, add 50.0 g of rice and spray with 60.0 mL of a 3% sea salt water solution. Sterilize the flasks by autoclaving.

  • Inoculation: Aseptically inoculate the sterilized rice medium with the activated Trichoderma sp. SCSIOW21 from the PDA plates.

  • Static Fermentation: Incubate the inoculated flasks statically at room temperature for 30 days.

Extraction of Crude Metabolites

This protocol details the extraction of secondary metabolites, including this compound, from the fermentation broth.

Materials:

  • Fermented rice culture of Trichoderma sp. SCSIOW21

  • Water-saturated n-Butanol (BuOH)

  • Large capacity flasks or beakers

  • Rotary evaporator

Procedure:

  • Solvent Addition: To each Erlenmeyer flask containing the 30-day old fermentation culture, add 100 mL of water-saturated n-Butanol.

  • Extraction: Allow the mixture to stand for 12 hours to facilitate the extraction of metabolites into the organic solvent.

  • Collection and Repetition: Collect the n-Butanol extract. Repeat the extraction process two more times with fresh n-Butanol to ensure complete extraction.

  • Concentration: Combine all the n-Butanol extracts and evaporate the solvent under vacuum using a rotary evaporator to obtain the crude extract (total yield of 12.9 g).

Chromatographic Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract using various chromatographic techniques.[1]

Materials:

  • Crude extract from Trichoderma sp. SCSIOW21

  • Silica (B1680970) gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Medium pressure ODS (Octadecylsilane) column

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • Acetonitrile (ACN)

  • Fractions collector and vials

Procedure:

Step 1: Silica Gel Column Chromatography

  • Dissolve the crude extract (12.9 g) in a minimal amount of a suitable solvent and load it onto a silica gel column.

  • Elute the column with a stepwise gradient of CH₂Cl₂-MeOH-H₂O. The gradient steps are as follows (v/v/v):

    • 100:0:0

    • 50:1:0

    • 20:1:0

    • 10:1:0

    • 5:1:0.1

    • 3:1:0.1

    • 1:1:0.1

    • 0:0:100

  • Collect the eluate in fractions (labeled A-H).

Step 2: Medium Pressure ODS Column Chromatography

  • Combine fractions B and C obtained from the silica gel chromatography.

  • Subject the combined fractions to a medium pressure ODS column.

  • Elute the column with a gradient of MeOH-H₂O. The gradient steps are as follows:

    • 5:5

    • 6:4

    • 7:3

    • 8:2

    • 9:1

  • Collect the resulting subfractions.

Step 3: Semi-preparative HPLC

  • Take the second subfraction from the ODS chromatography.

  • Purify this subfraction using a semi-preparative HPLC system.

  • The mobile phase consists of Acetonitrile (ACN) and Water in a ratio of 40:60.

  • Isolate this compound (compound 1), which elutes at a retention time (t_R) of 52.1 minutes.

  • The final yield of pure this compound is 9.0 mg.[1]

Visualizations

Experimental Workflow

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification strain Trichoderma sp. SCSIOW21 culture Static Culture (Modified Rice Broth, 30 days) strain->culture extraction n-Butanol Extraction culture->extraction crude_extract Crude Extract (12.9 g) extraction->crude_extract silica Silica Gel Chromatography crude_extract->silica ods Medium Pressure ODS Chromatography silica->ods Fractions B & C hplc Semi-preparative HPLC (ACN:H2O, 40:60) ods->hplc Subfraction 2 harzianol_k This compound (9.0 mg) hplc->harzianol_k tR = 52.1 min

Caption: Workflow for the isolation of this compound.

Potential Anti-inflammatory Signaling Pathway

Harzianol J, a related compound isolated from the same fungal strain, exhibited anti-inflammatory effects by inhibiting nitric oxide (NO) production.[2] While the specific mechanism for this compound is yet to be fully elucidated, a plausible pathway involves the inhibition of pro-inflammatory mediators.

G LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage activates iNOS iNOS (Inducible Nitric Oxide Synthase) Macrophage->iNOS induces expression Harzianol_K This compound Harzianol_K->iNOS potentially inhibits NO NO (Nitric Oxide) iNOS->NO produces Inflammation Inflammation NO->Inflammation promotes

Caption: Postulated anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for the Total Synthesis of Harziane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Total Synthesis of Harziane Diterpenoids: A Case Study on a Structurally Complex Member

Audience: Researchers, scientists, and drug development professionals.

Introduction

The harziane diterpenoids are a class of natural products characterized by a highly complex and congested tetracyclic 6/5/7/4 carbocyclic scaffold.[1][2] These molecules, isolated primarily from fungi of the Trichoderma genus, exhibit a range of biological activities, including potential anti-inflammatory and antibacterial properties.[2][3][4] Harzianol K, isolated from the deep-sea sediment fungus Trichoderma sp. SCSIOW21, is a member of this family.[1][2][3] While a specific total synthesis of this compound has not yet been reported, the synthetic challenges posed by its intricate architecture are shared across the class.

This document details the first total synthesis of a closely related harziane diterpenoid, a landmark achievement by the Carreira group that also led to the structural revision of the target molecule.[5][6] The strategies and protocols outlined here provide a blueprint for constructing the challenging 6-5-7-4 fused ring system and serve as a valuable guide for future synthetic efforts toward this compound and other members of this family.

Retrosynthetic Analysis and Key Strategies

The synthesis plan hinges on strategically disconnecting the complex tetracyclic core into more manageable precursors. The core of the strategy involves a gold-catalyzed enyne cycloisomerization to construct the sterically demanding cyclobutane (B1203170) ring with a key quaternary stereocenter, and two innovative aldol (B89426) cyclizations to forge the seven-membered rings.[5][6]

G target Harziane Diterpenoid Core (Tetracyclic 6/5/7/4 System) tricycle Tricyclic Ketone (6-5-7 System) target->tricycle Late-stage Aldol Cyclization bicycle Bicyclic Intermediate (6-5 System with Cyclobutane) tricycle->bicycle Aldol Cyclization / Functional Group Interconversion enyne Acyclic Enyne Precursor bicycle->enyne Au-Catalyzed [2+2] Cycloisomerization start Simple Starting Materials enyne->start Multistep Assembly

Caption: Retrosynthetic analysis of the harziane diterpenoid core structure.

Summary of Synthetic Yields

The following table summarizes the yields for the key transformations in the synthesis.

Step NumberTransformationProductYield (%)
1PropargylationCompound 5 97
2Pd-catalyzed CycloisomerizationDiene79
3Ketal Protection & Hydroboration-Oxidation (>4:1 dr)Compound 12 76
4-6Multi-step conversion to AldehydeAldehyde~50 (overall)
7Ohira-Bestmann AlkynylationEnyne 4 -
8Au-catalyzed CycloisomerizationCompound 10 71 (88 brsm)
9Hydroboration-OxidationKetone 12 83
10-12Conjugate Addition & Negishi CouplingCompound 13 63 (3 steps)
13-14Aldol Cyclization & DeoxygenationCompound 16 41 (2 steps)
15-17Aldol Cyclization & FunctionalizationCompound 17 29 (3 steps)
18Final Hydration (Structure Revision)Revised Product83

Yields are as reported by the Carreira group. Some multi-step sequences are summarized.[5][6]

Experimental Protocols: Key Transformations

Gold-Catalyzed [2+2] Cycloisomerization

This key step establishes the cyclobutane ring and the C8 quaternary stereocenter with high diastereoselectivity. The reaction utilizes a gold catalyst to mediate the cycloisomerization of an enyne precursor.

Reagents and Conditions:

  • Substrate: Enyne precursor (e.g., compound 4 )

  • Catalyst: [IPrAu(NCMe)]SbF₆ (5 mol%)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Temperature: 0 °C to room temperature

Protocol:

  • To a solution of the enyne precursor in CH₂Cl₂ at 0 °C is added the gold catalyst [IPrAu(NCMe)]SbF₆.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

  • The reaction is monitored by TLC until completion (typically 1-2 hours).

  • Upon completion, the mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic product (e.g., compound 10 ).[5]

First Aldol Cyclization for Seven-Membered Ring Formation

This transformation constructs the first of the two seven-membered rings, forming the tricyclic core of the molecule.

Reagents and Conditions:

  • Substrate: Aldehyde precursor derived from compound 13

  • Reagent: LiHMDS (Lithium bis(trimethylsilyl)amide)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: -78 °C

Protocol:

  • A solution of the aldehyde precursor is prepared in anhydrous THF and cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • LiHMDS (1.0 M in THF) is added dropwise to the solution.

  • The reaction is stirred at -78 °C for 1 hour, during which time the cyclization occurs.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified via flash chromatography to yield the tricyclic aldol product.[5]

Second Aldol Cyclization and Completion

The final ring closure utilizes a similar intramolecular aldol addition strategy to forge the complete 6-5-7-4 tetracyclic skeleton.

Reagents and Conditions:

  • Substrate: Keto-aldehyde precursor

  • Reagent: KHMDS (Potassium bis(trimethylsilyl)amide)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: -78 °C

Protocol:

  • The keto-aldehyde substrate is dissolved in anhydrous THF and cooled to -78 °C.

  • A solution of KHMDS in THF is added slowly to the reaction mixture.

  • The reaction is stirred for 1 hour at -78 °C.

  • The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature.

  • Standard aqueous workup is performed, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The crude product is purified by chromatography to provide the tetracyclic core, which is then advanced through final functional group manipulations to the target molecule.[5]

Synthetic Workflow

The forward synthesis illustrates the construction of molecular complexity from a simple, known starting ester to the final, intricate harziane structure.

G A Known Ester (Starting Material) B Enyne Precursor 4 A->B 7 Steps C Cyclobutane Intermediate 10 B->C Au-Catalyzed Cycloisomerization D Tricyclic Core 16 C->D 6 Steps (incl. Aldol) E Tetracyclic Harziane (Final Product) D->E 5 Steps (incl. Aldol)

Caption: Forward synthetic workflow from starting material to the final product.

Conclusion

The total synthesis of this complex harziane diterpenoid showcases innovative solutions to significant challenges in natural product synthesis.[5][6] The successful application of a gold-catalyzed cycloisomerization and carefully orchestrated aldol reactions provides a robust framework for accessing the unique 6/5/7/4 carbocyclic core. These developed methodologies and protocols are of high value to the scientific community, paving the way for the synthesis of this compound and enabling further exploration of the biological activities of this fascinating class of molecules.

References

Application Note: Quantitative Analysis of Harzianol K in Fungal Cultures Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Harzianol K is a diterpenoid secondary metabolite produced by fungi of the Trichoderma genus, which are widely recognized for their biocontrol capabilities. As research into the biological activities and potential applications of Trichoderma metabolites expands, the need for robust and sensitive analytical methods for the quantification of specific compounds like this compound becomes critical. This application note details a sensitive and selective method for the quantification of this compound in fungal culture extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the recent identification of this compound, a standardized analytical protocol has not yet been established. The method described herein is a proposed approach based on established principles for the analysis of similar fungal secondary metabolites and is intended for use by researchers, scientists, and drug development professionals.

Principle

This method utilizes liquid-liquid extraction to isolate this compound from a fungal culture matrix. The extract is then analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS). Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.

Quantitative Data Summary

While a validated method for this compound is not yet published, the following table presents hypothetical yet realistic performance characteristics for the described LC-MS/MS method. These values are intended to serve as a benchmark for method development and validation.

Table 1: Hypothetical Performance Characteristics of the LC-MS/MS Method for this compound Quantification

ParameterHypothetical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectMinimal with appropriate sample prep

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (H₂O) - all LC-MS grade. Formic acid (FA) - LC-MS grade. Ethyl acetate (B1210297) - HPLC grade.

  • Chemicals: this compound analytical standard (purity >95%).

  • Labware: 2 mL HPLC vials, 50 mL centrifuge tubes, volumetric flasks, pipettes.

  • Equipment: Centrifuge, rotary evaporator or nitrogen evaporator, vortex mixer, analytical balance, pH meter.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of methanol in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 mixture of methanol and water.

Sample Preparation: Extraction from Fungal Culture

This protocol is based on general methods for extracting secondary metabolites from Trichoderma species.[1][2][3]

  • Grow the Trichoderma strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period.

  • Separate the fungal mycelium from the culture broth by vacuum filtration.

  • To 50 mL of the culture filtrate, add an equal volume of ethyl acetate in a separatory funnel or a large centrifuge tube.

  • Shake vigorously for 2 minutes to extract the secondary metabolites.

  • Allow the layers to separate (centrifuge if an emulsion forms).

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 1 mL of 50:50 methanol/water.

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis

a) HPLC Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate

b) Mass Spectrometry Conditions

Based on the molecular formula of this compound (C₁₅H₂₆O₄, MW = 270.36), the following parameters are proposed.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 271.19
Product Ions (MRM) Transition 1 (Quantitative): m/z 151.10
Transition 2 (Qualitative): m/z 123.08
Collision Energy To be optimized (typically 15-30 eV)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C

Note: The exact m/z values for product ions are hypothetical and should be determined by infusing a pure standard of this compound and performing a product ion scan.

Visualizations

Experimental Workflow Diagram

This compound Quantification Workflow Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Fungal_Culture 1. Fungal Culture (Trichoderma sp.) Filtration 2. Filtration Fungal_Culture->Filtration Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution (50% MeOH) Evaporation->Reconstitution Filtering 6. Syringe Filtration (0.22 µm) Reconstitution->Filtering LC_MS_Analysis 7. LC-MS/MS Analysis (C18, ESI+, MRM) Filtering->LC_MS_Analysis Data_Acquisition 8. Data Acquisition LC_MS_Analysis->Data_Acquisition Quantification 9. Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting 10. Final Report Quantification->Reporting

Caption: Workflow for this compound Quantification.

Logical Relationship for Method Development

Method_Development_Logic Logical Steps in Method Development Analyte This compound (Diterpenoid) Extraction Select Extraction (LLE with Ethyl Acetate) Analyte->Extraction Matrix Fungal Culture Filtrate Matrix->Extraction Chromatography Develop LC Method (Reverse-Phase C18) Extraction->Chromatography Detection Optimize MS/MS (MRM Transitions) Chromatography->Detection Validation Method Validation (LOD, LOQ, Accuracy) Detection->Validation

Caption: Logical Steps in Method Development.

References

Application Notes and Protocols for Harzianol K in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianol K is a diterpenoid compound that has been investigated for its potential biological activities. This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of this compound, with a focus on in vitro assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While this compound has demonstrated weak inhibitory effects on nitric oxide production, these protocols can be utilized to further explore its anti-inflammatory potential and that of other related compounds.

Data Presentation

Currently, publicly available quantitative data on the anti-inflammatory effects of this compound is limited. The primary reported activity is its modest inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[1]

Table 1: Effect of this compound and Related Compounds on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [1]

CompoundConcentration (µM)NO Inhibition (%)IC₅₀ (µM)
This compound 100Weak InhibitionNot Determined
Harzianol J10081.866.7
Harzianol A10046.8Not Determined
Harzianol O10050.5Not Determined
Harzianol L100Weak InhibitionNot Determined

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO assay, 6-well plates for protein analysis).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect cell viability) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) to induce an inflammatory response.

    • Incubate for the desired period (e.g., 24 hours for NO and cytokine measurements, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and treat with this compound and/or LPS as described above.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator.

  • Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in the cell culture supernatant.

  • Procedure:

    • After treating the cells with this compound and LPS for 24 hours, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[2]

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[2]

    • Incubate at room temperature for 10 minutes.[2]

    • Measure the absorbance at 540 nm.[2]

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment with this compound and LPS.

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay protocol.

    • Measure the absorbance and determine the cytokine concentrations based on the provided standards.

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.[3]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.[4]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in LPS-induced inflammation and a general experimental workflow for assessing the anti-inflammatory effects of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Anti-inflammatory Assays cluster_data Data Analysis RAW264_7 RAW 264.7 Macrophages Seeding Seed cells in plates RAW264_7->Seeding Pretreatment Pre-treat with this compound Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation NO_Assay Nitric Oxide (NO) Production Assay Stimulation->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISA Stimulation->Cytokine_Assay Western_Blot iNOS & COX-2 Western Blot Stimulation->Western_Blot Data_Analysis Analyze and Quantify Results NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Experimental workflow for assessing this compound.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_Expression Induces

Simplified NF-κB signaling pathway in macrophages.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Induces

Simplified MAPK signaling pathway in macrophages.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating Harzianol K Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianol K is a diterpenoid natural product isolated from fungi of the Trichoderma genus.[1][2] While various harziane diterpenoids have been investigated for a range of biological activities, including anti-inflammatory and antibacterial effects, the cytotoxic potential of this compound against cancer cells remains an area of active investigation.[1][3][4] Some related compounds in the harziane family have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anti-neoplastic properties.[4][5] This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound, determine its potency (IC50), and elucidate its potential mechanism of action.

These assays are critical in the early stages of drug discovery and development for screening potential therapeutic compounds.[6][7] The described protocols will cover the assessment of cell viability and metabolic activity, cell membrane integrity, and the induction of apoptosis.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to thoroughly assess the cytotoxic effects of this compound. The following assays provide complementary information on different aspects of cell health:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial enzymes.[8][9]

  • LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[10][11]

  • Caspase-3/7 Activity Assay: Detects the activation of executioner caspases-3 and -7, which are key mediators of apoptosis (programmed cell death).[12][13]

Data Presentation

The quantitative data obtained from these assays should be systematically organized to facilitate comparison and interpretation. The following tables provide a template for presenting the results.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
582.1 ± 6.1
1065.7 ± 5.5
2548.9 ± 4.9\multirow{2}{*}{25.5}
5030.2 ± 3.8
10015.6 ± 2.9

Table 2: Effect of this compound on Cell Membrane Integrity (LDH Release Assay)

This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
16.3 ± 1.5
512.8 ± 2.1
1025.4 ± 3.3
2545.8 ± 4.1
5068.9 ± 5.7
10085.2 ± 6.2
Lysis Control (Max LDH Release)100 ± 4.5

Table 3: Effect of this compound on Apoptosis Induction (Caspase-3/7 Assay)

This compound Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
52.5 ± 0.4
104.8 ± 0.6
257.9 ± 0.9
5012.3 ± 1.5
10015.8 ± 1.8

Experimental Workflow and Signaling Pathways

To visualize the experimental process and a hypothetical mechanism of action for this compound, the following diagrams are provided.

G Experimental Workflow for this compound Cytotoxicity Evaluation cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Cytotoxicity Assays cluster_4 Data Analysis start Seed Cancer Cells in 96-well plates treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 24-72 hours treat->incubate assay_mtt MTT Assay (Cell Viability) incubate->assay_mtt assay_ldh LDH Assay (Membrane Integrity) incubate->assay_ldh assay_caspase Caspase-3/7 Assay (Apoptosis) incubate->assay_caspase analysis Measure absorbance/luminescence Calculate IC50 and fold change assay_mtt->analysis assay_ldh->analysis assay_caspase->analysis

Caption: A flowchart of the experimental procedure for assessing the cytotoxicity of this compound.

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis Harzianol_K This compound NF_kB NF-κB Inhibition Harzianol_K->NF_kB blocks Bcl2_down Bcl-2 Downregulation NF_kB->Bcl2_down leads to Bax_up Bax Upregulation NF_kB->Bax_up leads to Mito Mitochondrial Membrane Permeabilization Bcl2_down->Mito Bax_up->Mito Cyto_C Cytochrome c Release Mito->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Harzianol K: Application Notes for a Novel Diterpenoid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Harzianol K is a naturally occurring harziane-type diterpenoid isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21.[1] This class of compounds is characterized by a complex and structurally unique 6/5/7/4 carbocyclic scaffold, which has garnered interest from chemists and pharmacologists.[2][3] While the bioactivity of many natural products is well-documented, the therapeutic potential of this compound and its analogs is an emerging area of research. These application notes provide an overview of the current understanding of this compound's biological activities and offer protocols for its investigation as a potential lead compound in drug discovery programs.

Biological Activity & Therapeutic Potential

The primary biological activity reported for this compound is in the domain of anti-inflammatory effects.[4] Specifically, it has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While this compound itself demonstrated weak inhibitory activity, related compounds within the harziane diterpenoid class have shown a range of biological effects, including more potent anti-inflammatory action, as well as antibacterial, antifungal, and cytotoxic activities.[1][5][6] This suggests that the harziane scaffold is a promising starting point for the development of novel therapeutic agents.

A preliminary structure-activity relationship (SAR) has been observed, indicating that the degree and location of hydroxylation on the core structure may influence the anti-inflammatory potency.[1] This provides a rationale for medicinal chemistry efforts to synthesize and screen analogs of this compound with improved activity.

Data Presentation

The following table summarizes the quantitative data for the anti-inflammatory activity of this compound and related compounds.

CompoundAssayCell LineConcentrationResultReference
This compoundNO Production InhibitionRAW 264.7100 µMWeak Inhibition[1]
Harzianol JNO Production InhibitionRAW 264.7100 µM81.8% Inhibition[1][5]
Harzianol JNO Production InhibitionRAW 264.7-IC₅₀ = 66.7 µM[1]
Harzianol ANO Production InhibitionRAW 264.7100 µM46.8% Inhibition[1]
Harzianol ONO Production InhibitionRAW 264.7100 µM50.5% Inhibition[1]

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Inhibition Assay

This protocol outlines the methodology to assess the anti-inflammatory potential of this compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (and other test compounds)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound and other test compounds in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds.

  • LPS Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells by adding 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100

Protocol 2: MTT Assay for Cytotoxicity

This protocol is essential to determine if the observed inhibition of NO production is due to the compound's anti-inflammatory activity or its toxicity to the cells.

Materials:

  • Cells treated as in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: After the 24-hour incubation with the test compounds and LPS as described in Protocol 1, remove the supernatant for the NO assay.

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture plate_cells Seed cells in 96-well plate cell_culture->plate_cells add_compound Add this compound plate_cells->add_compound add_lps Add LPS (1 µg/mL) add_compound->add_lps incubate Incubate for 24h add_lps->incubate griess_assay Griess Assay for NO incubate->griess_assay mtt_assay MTT Assay for Cytotoxicity incubate->mtt_assay analyze_no Calculate % NO Inhibition griess_assay->analyze_no analyze_viability Calculate % Cell Viability mtt_assay->analyze_viability

Caption: Experimental workflow for evaluating the anti-inflammatory and cytotoxic effects of this compound.

lps_pathway LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates NFkB NF-κB (p65/p50) NFkB_Inhib->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces Harzianol_K This compound (Hypothesized Target) Harzianol_K->IKK

Caption: Generalized LPS-induced NO production pathway, a potential target for this compound's anti-inflammatory action.

SAR_concept cluster_scaffold Harziane Scaffold cluster_analogs Analogs cluster_activity Biological Activity Scaffold Core 6/5/7/4 Carbocyclic Structure Harzianol_K This compound (More -OH groups) Scaffold->Harzianol_K Harzianol_J Harzianol J (Fewer -OH groups) Scaffold->Harzianol_J Weak_Activity Weak Anti-inflammatory Activity Harzianol_K->Weak_Activity Strong_Activity Stronger Anti-inflammatory Activity Harzianol_J->Strong_Activity

Caption: Conceptual diagram of the preliminary structure-activity relationship (SAR) for harziane diterpenoids.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Harzianol K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known biological activities of Harzianol K and detailed protocols for investigating its mechanism of action. Due to the limited specific research on this compound, this document also includes proposed avenues of investigation based on the activities of related compounds and general principles of anti-inflammatory and antimicrobial drug discovery.

Introduction to this compound

This compound is a harziane-type diterpenoid isolated from the deep-sea sediment-derived fungus, Trichoderma sp. SCSIOW21.[1] Like other harziane diterpenoids, it possesses a complex and unique tetracyclic carbon skeleton.[1][2][3][4] Preliminary studies have suggested that this compound exhibits weak anti-inflammatory properties.[1] The broader family of harziane diterpenoids has been noted for a range of biological activities, including antibacterial and cytotoxic effects, indicating that this compound may have a wider pharmacological profile yet to be fully elucidated.[1][5]

Quantitative Data Summary

The available quantitative data for this compound and related bioactive harziane diterpenoids are summarized below. This data provides a baseline for designing future experiments and for comparing the potency of this compound with that of its structural analogs.

Table 1: Anti-Inflammatory Activity of this compound and Related Compounds

CompoundAssayCell LineConcentration% Inhibition of NO ProductionIC₅₀Reference
This compound Nitric Oxide (NO) ProductionRAW 264.7100 µMWeak InhibitionNot Determined[1]
Harzianol JNitric Oxide (NO) ProductionRAW 264.7100 µM81.8%66.7 µM[1]
Harzianol ANitric Oxide (NO) ProductionRAW 264.7100 µM46.8%Not Determined[1]
Harzianol ONitric Oxide (NO) ProductionRAW 264.7100 µM50.5%Not Determined[1]

Table 2: Antibacterial Activity of a Related Harziane Diterpenoid (Harzianol I)

CompoundOrganismEC₅₀ (µg/mL)Reference
Harzianol IStaphylococcus aureus7.7 ± 0.8[5]
Harzianol IBacillus subtilis7.7 ± 1.0[5]
Harzianol IMicrococcus luteus9.9 ± 1.5[5]

Proposed Mechanism of Action: Anti-Inflammatory Effects

Based on its observed inhibition of nitric oxide production, a key mediator in inflammation, it is plausible that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8] These pathways are commonly targeted by natural anti-inflammatory compounds.[7][9][10]

In a typical inflammatory response, bacterial lipopolysaccharide (LPS) activates Toll-like receptors (TLRs) on the surface of immune cells like macrophages. This activation triggers downstream signaling cascades that lead to the activation of NF-κB and MAPKs (including p38, JNK, and ERK).[8] Activated NF-κB and MAPKs then promote the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide.[7][11] this compound may interfere with one or more steps in these pathways.

Visualizing the Proposed Anti-Inflammatory Signaling Pathway

G cluster_0 Proposed Anti-Inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to MAPK_pathway->Nucleus Activates TFs iNOS_gene iNOS Gene Nucleus->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Catalyzes Harzianol_K This compound Harzianol_K->IKK Harzianol_K->NF-κB Harzianol_K->MAPK_pathway

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

The following protocols are designed to investigate the proposed mechanisms of action for this compound.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is to confirm and quantify the inhibitory effect of this compound on nitric oxide production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Visualizing the NO Production Assay Workflow

G cluster_workflow Nitric Oxide Production Assay Workflow Seed_Cells Seed RAW 264.7 cells (5x10^4 cells/well) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with this compound Incubate_24h->Pretreat Incubate_1h Incubate 1h Pretreat->Incubate_1h Stimulate Stimulate with LPS (1 µg/mL) Incubate_1h->Stimulate Incubate_24h_2 Incubate 24h Stimulate->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance (540 nm) Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data

Caption: Workflow for the nitric oxide production assay.

Protocol 2: Investigation of NF-κB and MAPK Signaling Pathways

This protocol uses Western blotting to determine if this compound inhibits the activation of key proteins in the NF-κB and MAPK pathways.

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in Protocol 1, but for shorter time points (e.g., 15, 30, 60 minutes) to capture phosphorylation events.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is to assess the potential antibacterial activity of this compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[12]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well.[13] Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12][13][14]

Visualizing the Logical Relationship for MIC Determination

G cluster_mic Logic for MIC Determination Start Start Serial_Dilution Prepare serial dilutions of this compound Start->Serial_Dilution Inoculate Inoculate with bacteria Serial_Dilution->Inoculate Incubate Incubate 18-24h Inoculate->Incubate Check_Growth Observe for visible growth (turbidity) Incubate->Check_Growth Growth Growth Present Check_Growth->Growth Yes No_Growth No Growth Check_Growth->No_Growth No Growth->Check_Growth Check next higher concentration Record_MIC Record lowest concentration with no growth as MIC No_Growth->Record_MIC

Caption: Logical workflow for determining the Minimum Inhibitory Concentration.

Conclusion and Future Directions

The preliminary data on this compound suggests a potential, albeit weak, anti-inflammatory role. The provided protocols offer a robust framework for confirming this activity and delving into the underlying molecular mechanisms, with a focus on the NF-κB and MAPK signaling pathways. Furthermore, given the antibacterial properties of related compounds, exploring the antimicrobial potential of this compound is a logical and promising area for future research. Further studies could also investigate its effects on the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) and its potential as a lead compound for the development of novel anti-inflammatory or antimicrobial agents.

References

Application Notes and Protocols for Harzianol K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianol K, a harziane-type diterpenoid isolated from the marine-derived fungus Trichoderma sp., has demonstrated potential anti-inflammatory properties. As with many complex natural products, understanding its stability and establishing appropriate storage conditions are critical for preserving its biological activity and ensuring the reliability of research and development outcomes. These application notes provide a comprehensive overview of the known characteristics of this compound, recommended storage conditions, and detailed protocols for assessing its stability. Furthermore, a potential signaling pathway modulated by this compound is illustrated to provide context for its biological activity.

Chemical and Physical Properties of this compound

This compound is a tetracyclic diterpenoid with a complex 6-5-7-4 carbocyclic scaffold[1]. Its molecular formula is C₂₀H₂₈O₃, and it has been isolated as a colorless crystal[2]. The structure of this compound contains several functional groups, including ketone and hydroxyl moieties, which may be susceptible to degradation under certain environmental conditions. Harziane diterpenoids, as a class, are known to be susceptible to oxidation and substitution at various positions on their intricate carbon skeleton[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₈O₃[2]
AppearanceColorless crystal[2]
UV (MeOH) λₘₐₓ (log ε)252 (3.77) nm[2]
IR (KBr) νₘₐₓ3402, 2927, 1734, 1695 cm⁻¹[2]
HRESIMS m/z [M+H]⁺317.2115 (calcd. for C₂₀H₂₉O₃, 317.2117)[2]

Stability and Storage Conditions

While specific stability data for this compound is not extensively documented in the public domain, general principles for the storage of complex, crystalline diterpenoids should be applied to minimize degradation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature -20°C or below (long-term) 2-8°C (short-term)Low temperatures minimize the rates of chemical reactions, including oxidation and hydrolysis. For crystalline solids, storage well below their melting point is crucial to prevent physical changes.
Light Protect from light Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. Amber vials or storage in the dark is recommended.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) The presence of oxygen can lead to oxidative degradation, particularly given the susceptibility of diterpenoids to oxidation.
Moisture Store in a tightly sealed container in a desiccator Moisture can facilitate hydrolytic degradation and may also promote the crystallization of amorphous forms to more stable, but potentially less soluble, polymorphs.
Potential Degradation Pathways

Based on the structure of this compound and the known reactivity of similar natural products, several degradation pathways can be anticipated:

  • Oxidation: The allylic positions and tertiary carbons in the tetracyclic system may be susceptible to oxidation, leading to the formation of hydroperoxides, ketones, or alcohols.

  • Hydrolysis: If ester functionalities were present (though not explicitly in this compound's core structure, they are common in other diterpenoids), they would be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: The conjugated ketone system in this compound may absorb UV light, leading to photochemical reactions such as isomerization or rearrangement.

  • Thermal Degradation: At elevated temperatures, complex molecules like this compound can undergo various degradation reactions, including dehydration and rearrangements.

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines for forced degradation studies.

General Experimental Workflow

The overall workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing the samples at specified time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare stock solution of this compound hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) prep->hydrolysis Expose to stress oxidation Oxidative Stress (e.g., H₂O₂) prep->oxidation Expose to stress thermal Thermal Stress (Solid & Solution) prep->thermal Expose to stress photo Photolytic Stress (UV & Visible Light) prep->photo Expose to stress hplc HPLC-UV/MS Analysis hydrolysis->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points characterization Characterize Degradants (MS, NMR) hplc->characterization quantify Quantify Degradation hplc->quantify pathway Propose Degradation Pathway characterization->pathway shelf_life Estimate Shelf-life quantify->shelf_life

Experimental workflow for this compound stability testing.
Preparation of this compound Samples

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

Forced Degradation Studies

3.3.1. Hydrolytic Stability

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours. Neutralize the acidic and basic samples before HPLC analysis.

3.3.2. Oxidative Stability

  • Procedure: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours for HPLC analysis.

3.3.3. Thermal Stability

  • Solid State: Place a known amount of solid this compound in a controlled temperature oven at 40°C, 60°C, and 80°C.

  • Solution State: Incubate the stock solution (1 mg/mL in methanol) at 40°C, 60°C, and 80°C in sealed vials.

  • Sampling: For the solid-state study, dissolve a portion of the solid in methanol to a concentration of 100 µg/mL at each time point (e.g., 1, 3, 7, and 14 days). For the solution state, directly inject the samples at the same time points.

3.3.4. Photostability

  • Procedure: Expose the stock solution (1 mg/mL in methanol) and solid this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: Keep a parallel set of samples in the dark at the same temperature.

  • Sampling: Analyze the samples after the exposure period.

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water
Flow Rate 1.0 mL/min
Detection UV at 252 nm
Injection Volume 10 µL
Column Temperature 30°C

Potential Signaling Pathway

This compound has been reported to exhibit weak anti-inflammatory effects by inhibiting nitric oxide (NO) production[2]. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Therefore, this compound may exert its anti-inflammatory effects by modulating the signaling pathway that leads to iNOS expression and subsequent NO production.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasmic Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_Ikb NF-κB/IκB Complex IKK->NFkB_Ikb Phosphorylates IκB NFkB NF-κB (active) NFkB_Ikb->NFkB Releases NF-κB iNOS_gene iNOS Gene NFkB->iNOS_gene Promotes transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Harzianol_K This compound Harzianol_K->IKK Inhibition? Harzianol_K->NFkB Inhibition?

Potential anti-inflammatory signaling pathway modulated by this compound.

Data Presentation

The results of the stability studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 4: Hypothetical Stability Data for this compound under Forced Degradation

Stress ConditionDuration% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C24 h15%2
0.1 M NaOH, 60°C24 h45%3
Purified Water, 60°C24 h< 5%1
3% H₂O₂, RT24 h25%2
Thermal (Solid), 80°C14 days10%1
Thermal (Solution), 80°C14 days30%2
Photolytic (UV/Vis)-20%2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability data for this compound needs to be determined experimentally.

Conclusion

This compound is a promising natural product with potential therapeutic applications. To ensure the quality and reliability of research involving this compound, it is imperative to handle and store it under appropriate conditions that minimize degradation. The protocols outlined in these application notes provide a framework for systematically evaluating the stability of this compound and for elucidating its potential degradation pathways. Further studies are warranted to generate comprehensive stability data for this compound, which will be invaluable for its future development as a therapeutic agent.

References

Application Notes and Protocols: Design of Harzianol K Derivatives for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and bioactivity evaluation of novel Harzianol K derivatives. This compound, a harziane diterpenoid isolated from Trichoderma species, has shown promising anti-inflammatory properties.[1] This document outlines strategies to modify the this compound scaffold to enhance its therapeutic potential, focusing on improving its anti-inflammatory and cytotoxic activities. Detailed experimental protocols for the synthesis of proposed derivatives and assessment of their biological effects are provided, along with visual representations of key signaling pathways and experimental workflows.

Rationale for the Design of this compound Derivatives

The core strategy for designing novel this compound derivatives is based on established structure-activity relationships (SARs) for harziane diterpenoids and related natural products. The primary goals are to enhance anti-inflammatory potency, increase selectivity, and introduce potential anticancer activity.

Key Structural Modifications and Hypothesized Improvements:

  • Modification of Hydroxyl Groups: SAR studies have indicated that the presence and position of hydroxyl groups on the harziane scaffold significantly influence bioactivity. Specifically, fewer hydroxyl groups at C-8 and C-18 have been correlated with increased inhibitory activity against nitric oxide (NO) production, a key mediator in inflammation.[1] This is likely due to increased membrane permeability. Therefore, selective deoxygenation or replacement of these hydroxyl groups with other functionalities is a primary design strategy.

  • Introduction of Aromatic and Heteroaromatic Moieties: To explore potential interactions with additional cellular targets and enhance anticancer activity, derivatives incorporating aromatic and heteroaromatic rings will be synthesized. These modifications can introduce new binding modes and improve the overall pharmacological profile.

  • Esterification and Etherification: Conversion of the existing hydroxyl groups to esters and ethers allows for a systematic evaluation of the impact of lipophilicity and steric bulk on bioactivity. This can lead to derivatives with improved pharmacokinetic properties.

  • Modification of the Lactone Ring: The lactone unit has been suggested to be beneficial for the inhibitory activity of some harziane diterpenoids.[2] Opening or modifying this ring system can provide insights into its role and potentially lead to derivatives with altered activity spectra.

Data Presentation: Bioactivity of this compound and Proposed Derivatives

The following tables summarize the known bioactivity of this compound and the predicted activity of the proposed derivatives based on the design rationale.

Table 1: Anti-inflammatory Activity of this compound and Analogs [1]

CompoundStructureNO Inhibition at 100 µM (%)IC50 (µM)
This compound(Structure of this compound)Weak Inhibition> 100
Hazianol J(Structure of Hazianol J)81.866.7
Harzianol A(Structure of Harzianol A)46.8> 100
Harzianol O(Structure of Harzianol O)50.5> 100

Table 2: Design and Hypothesized Bioactivity of Novel this compound Derivatives

Derivative IDProposed ModificationRationaleHypothesized Improvement
HK-D1 Selective deoxygenation at C-8 and C-18.Increase lipophilicity and membrane permeability.Enhanced anti-inflammatory activity (NO inhibition).
HK-D2 Esterification of C-8 and C-18 hydroxyls with acetyl groups.Modulate lipophilicity.Potentially improved anti-inflammatory activity and cellular uptake.
HK-D3 Introduction of a benzoyl group at C-8.Introduce aromatic moiety for potential new interactions.Potential for enhanced anti-inflammatory and/or anticancer activity.
HK-D4 Ring-opening of the lactone.Investigate the role of the lactone in bioactivity.Altered bioactivity profile, potentially revealing new targets.

Experimental Protocols

General Semi-Synthesis Protocol for this compound Derivatives (Late-Stage Functionalization)

This protocol describes a general approach for the semi-synthesis of this compound derivatives, focusing on the modification of its hydroxyl groups. This strategy is more efficient for generating a library of analogs than total synthesis.

Materials:

  • This compound (isolated from Trichoderma sp.)

  • Anhydrous solvents (DCM, THF, DMF)

  • Reagents for specific modifications (e.g., acetic anhydride (B1165640), benzoyl chloride, Dess-Martin periodinane, etc.)

  • Bases (e.g., pyridine, triethylamine, DMAP)

  • Purification supplies (silica gel for column chromatography, TLC plates, HPLC system)

Procedure:

  • Protection of Reactive Groups (if necessary): Depending on the desired modification, it may be necessary to protect more reactive hydroxyl groups to achieve selectivity. For instance, a silyl (B83357) ether protecting group can be used for temporary protection.

  • Modification Reaction (Example: Acetylation of C-8 and C-18 Hydroxyls to yield HK-D2): a. Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add an excess of acetic anhydride and a catalytic amount of DMAP. c. Stir the reaction at room temperature and monitor its progress by TLC. d. Upon completion, quench the reaction with saturated sodium bicarbonate solution. e. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection (if necessary): If protecting groups were used, they are removed at this stage using appropriate deprotection conditions (e.g., TBAF for silyl ethers).

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The purity of the final derivative is confirmed by HPLC, and its structure is elucidated by NMR and mass spectrometry.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS (from E. coli)

  • Griess Reagent System

  • This compound derivatives dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound derivatives (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 5-10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

In Vitro Cytotoxicity Assay: Resazurin (B115843) Microtiter Assay

This assay is used to assess the general cytotoxicity of the synthesized derivatives against both cancerous and non-cancerous cell lines to determine their therapeutic index.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Appropriate cell culture media and supplements

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of LPS-Induced Nitric Oxide Production

LPS_NO_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc Translocates iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Activates Transcription AP1 AP-1 MAPK_pathway->AP1 AP1_nuc AP-1 (in Nucleus) AP1->AP1_nuc Translocates AP1_nuc->iNOS_gene Enhances Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation L_Arginine L-Arginine iNOS_protein->L_Arginine NO Nitric Oxide (NO) L_Arginine->NO Catalyzed by HarzianolK This compound Derivatives HarzianolK->NFkB Potential Inhibition HarzianolK->MAPK_pathway Potential Inhibition workflow start Start: This compound Isolation design Derivative Design (SAR-guided) start->design synthesis Semi-synthesis (Late-stage functionalization) design->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bioactivity Bioactivity Screening purification->bioactivity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) bioactivity->anti_inflammatory cytotoxicity Cytotoxicity Assay (Resazurin) bioactivity->cytotoxicity data_analysis Data Analysis (IC50, SAR) anti_inflammatory->data_analysis cytotoxicity->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->design Iterative Improvement end End: Optimized Derivative lead_optimization->end SAR_Logic HarzianolK This compound Scaffold C8_OH Hydroxyl at C-8 HarzianolK->C8_OH C18_OH Hydroxyl at C-18 HarzianolK->C18_OH Deoxygenation Deoxygenation C8_OH->Deoxygenation Esterification Esterification C8_OH->Esterification C18_OH->Deoxygenation C18_OH->Esterification IncreasedLipophilicity Increased Lipophilicity Deoxygenation->IncreasedLipophilicity Esterification->IncreasedLipophilicity ImprovedPermeability Improved Membrane Permeability IncreasedLipophilicity->ImprovedPermeability EnhancedActivity Enhanced NO Inhibition ImprovedPermeability->EnhancedActivity

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Harzianol K Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Harzianol K from fungal fermentation. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal strains produce it?

A1: this compound is a harziane diterpenoid, a class of secondary metabolites with a unique and complex carbocyclic scaffold.[1] These compounds have garnered interest for their potential biological activities. This compound has been isolated from fungi belonging to the genus Trichoderma, with Trichoderma sp. SCSIOW21 and Trichoderma atroviride being notable producers.[2]

Q2: What are the primary factors that influence the yield of this compound during fermentation?

A2: The production of this compound, like other fungal secondary metabolites, is a complex process influenced by a multitude of factors. Key parameters include the composition of the culture medium (specifically carbon and nitrogen sources), pH, temperature, aeration, and the duration of the fermentation process. The genetic stability of the producing strain also plays a crucial role.

Q3: Are there known biosynthetic pathways for this compound?

A3: Yes, the biosynthesis of harziane diterpenoids, including this compound, originates from the precursor geranylgeranyl diphosphate (B83284) (GGPP).[3][4][5][6] A series of enzymatic cyclization reactions, catalyzed by terpene cyclases, leads to the formation of the characteristic 6/5/7/4 carbocyclic skeleton of harzianes.[1][3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments to produce this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low or No this compound Yield 1. Suboptimal Medium Composition: Inappropriate carbon-to-nitrogen ratio, or lack of essential nutrients.[7][8] 2. Incorrect pH: The pH of the medium may be outside the optimal range for secondary metabolite production.[9][10] 3. Inadequate Aeration: Poor oxygen supply can limit the biosynthesis of secondary metabolites. 4. Non-optimal Temperature: The incubation temperature may favor biomass growth over this compound production. 5. Incorrect Fermentation Time: Harvesting too early or too late can result in low yields.1. Medium Optimization: Systematically evaluate different carbon (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate).[7][8] Refer to the Experimental Protocols section for a detailed approach. 2. pH Control: Monitor and maintain the pH of the culture medium within the optimal range for Trichoderma (typically pH 5.0-7.0).[9] 3. Improve Aeration: Increase the agitation speed of the shaker or use baffled flasks to enhance oxygen transfer. 4. Temperature Optimization: Test a range of temperatures (e.g., 25°C, 28°C, 30°C) to find the optimal condition for this compound production. 5. Time-Course Study: Harvest samples at different time points to determine the peak of this compound production.
Inconsistent this compound Yield Between Batches 1. Genetic Instability of the Fungal Strain: High-producing strains can lose their productivity over successive subcultures. 2. Variability in Inoculum: Inconsistent spore concentration or age of the inoculum can lead to variable fermentation outcomes. 3. Inconsistent Media Preparation: Minor variations in media components or preparation can affect results.1. Strain Maintenance: Maintain a master stock of the high-yielding strain at -80°C. Use a fresh culture from the master stock for each set of experiments. 2. Standardize Inoculum: Use a standardized spore suspension with a known concentration for inoculation. Ensure the age of the seed culture is consistent. 3. Consistent Media Preparation: Use high-quality reagents and precisely follow the media preparation protocol for each batch.
Presence of Contaminants 1. Poor Sterile Technique: Contamination with bacteria or other fungi can inhibit the growth of the producing strain and the production of this compound. 2. Contaminated Raw Materials: Media components or water may be contaminated.1. Aseptic Technique: Strictly adhere to aseptic techniques during all stages of the experiment, from media preparation to inoculation and sampling. 2. Sterilize Materials: Ensure all media, glassware, and equipment are properly sterilized before use.

Experimental Protocols

Protocol 1: Optimization of Fermentation Medium for this compound Production

This protocol describes a systematic approach to optimize the culture medium for enhanced this compound production using the one-factor-at-a-time (OFAT) method.

1. Inoculum Preparation:

  • Grow the Trichoderma strain on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.

  • Prepare a spore suspension by adding 10 mL of sterile 0.05% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

  • Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/mL with sterile water.

2. Baseline Fermentation:

  • Prepare a basal medium such as Potato Dextrose Broth (PDB).

  • Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

  • Incubate at 28°C with shaking at 180 rpm for 7 days.

  • Extract and quantify the this compound yield (see Protocol 2). This will serve as the baseline.

3. Carbon Source Optimization:

  • Prepare the basal medium with different carbon sources (e.g., glucose, sucrose, maltose, fructose) at a constant concentration (e.g., 20 g/L).

  • Inoculate and incubate as described in step 2.

  • Extract and quantify this compound to identify the optimal carbon source.

4. Nitrogen Source Optimization:

  • Using the optimal carbon source identified in step 3, prepare the medium with different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) at a constant concentration (e.g., 5 g/L).

  • Inoculate and incubate as described in step 2.

  • Extract and quantify this compound to identify the optimal nitrogen source.

5. Optimization of pH and Temperature:

  • Using the optimized medium from the previous steps, perform fermentations at different initial pH values (e.g., 5.0, 6.0, 7.0) and temperatures (e.g., 25°C, 28°C, 30°C).

  • Inoculate and incubate as described in step 2.

  • Extract and quantify this compound to determine the optimal pH and temperature.

Protocol 2: Extraction and Quantification of this compound

This protocol outlines the procedure for extracting this compound from the fermentation broth and quantifying its yield using High-Performance Liquid Chromatography (HPLC).

1. Extraction:

  • After the desired fermentation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or centrifugation.

  • To the cell-free supernatant, add an equal volume of ethyl acetate (B1210297) in a separatory funnel.

  • Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Collect the upper organic layer. Repeat the extraction process two more times.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

2. Quantification by HPLC:

  • Dissolve the dried extract in a known volume of methanol (B129727) (e.g., 1 mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Prepare a standard curve using purified this compound of known concentrations.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different fermentation parameters on this compound yield.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)This compound Yield (mg/L)
Glucose15.2 ± 1.3
Sucrose22.5 ± 2.1
Maltose18.7 ± 1.9
Fructose12.1 ± 1.1

Table 2: Effect of Nitrogen Source on this compound Yield (with Sucrose as Carbon Source)

Nitrogen Source (5 g/L)This compound Yield (mg/L)
Peptone35.8 ± 3.2
Yeast Extract28.4 ± 2.5
Ammonium Sulfate19.6 ± 1.8
Sodium Nitrate15.3 ± 1.4

Table 3: Effect of pH and Temperature on this compound Yield (Optimized Medium)

pHTemperature (°C)This compound Yield (mg/L)
5.02538.1 ± 3.5
6.02545.3 ± 4.1
7.02540.2 ± 3.8
6.02852.7 ± 4.9
6.03048.9 ± 4.5

Visualizations

This compound Biosynthesis Pathway

Harzianol_K_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate1 Cyclization Cascade GGPP->Intermediate1 Terpene Cyclase Harziane_Scaffold Harziane Diterpene Scaffold Intermediate1->Harziane_Scaffold Intramolecular Cyclizations Harzianol_K This compound Harziane_Scaffold->Harzianol_K Tailoring Enzymes (e.g., P450s, Oxidoreductases)

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow cluster_0 Strain & Inoculum cluster_1 Fermentation Optimization cluster_2 Analysis Strain High-Yielding Trichoderma Strain Inoculum Standardized Spore Suspension Strain->Inoculum Media Medium Optimization (C/N source, pH) Inoculum->Media Conditions Condition Optimization (Temp, Aeration) Media->Conditions Extraction Extraction of this compound Conditions->Extraction Quantification HPLC Quantification Extraction->Quantification Quantification->Media Feedback for further optimization

Caption: Workflow for optimizing this compound production.

Key Regulatory Pathways in Trichoderma Secondary Metabolism

Regulatory_Pathways cluster_mapk MAPK Signaling cluster_velvet Velvet Complex Environmental_Cues Environmental Cues (Light, pH, Nutrients) MAPKKK MAPKKK Environmental_Cues->MAPKKK VelA VelA Environmental_Cues->VelA MAPKK MAPKK MAPK MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors LaeA LaeA VelA->LaeA VelB VelB VelB->LaeA LaeA->Transcription_Factors Harzianol_K_Biosynthesis This compound Biosynthesis Genes Transcription_Factors->Harzianol_K_Biosynthesis

Caption: Simplified regulatory network for secondary metabolism in Trichoderma.

References

Harzianol K unstable in specific experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Harzianol K. The information provided addresses potential stability issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a diterpenoid compound belonging to the harziane family of natural products.[1][2] These compounds are often isolated from fungi of the Trichoderma genus and have garnered interest for their diverse biological activities.[1][2] this compound itself is a tetracyclic diterpenoid.[2]

Q2: What is the general stability of compounds in the trichothecene (B1219388) family, to which this compound is related?

Trichothecenes, a class of mycotoxins, are generally known to be chemically stable under various environmental conditions, including exposure to light and moderate temperatures.[3] However, their stability can be compromised under certain conditions. They are susceptible to deactivation under strong acidic or alkaline environments.[3]

Q3: What are the optimal storage conditions for this compound?

While specific long-term stability data for this compound is not extensively documented, general guidance for related trichothecenes suggests that acetonitrile (B52724) is a suitable solvent for long-term storage.[4] For other trichothecenes like T-2 and HT-2 toxins, storage in acetonitrile at temperatures up to 25°C for 24 months has shown no significant decomposition.[4] It is recommended to store this compound solutions at low temperatures (-20°C or -80°C) in a tightly sealed container, protected from light.

Troubleshooting Guide: this compound Instability

This guide addresses potential issues with this compound instability during your experiments.

Observation Potential Cause Recommended Solution
Loss of biological activity in assays. Degradation of this compound due to inappropriate solvent or pH.Ensure the experimental buffer system is within a neutral pH range. If possible, use acetonitrile as the initial solvent for stock solutions.
Appearance of unknown peaks in HPLC/LC-MS analysis. Decomposition of this compound.Prepare fresh working solutions from a recently prepared stock. Analyze the stock solution to confirm its integrity. Consider performing a stability study in your experimental buffer.
Inconsistent results between experimental replicates. Instability of this compound in the assay medium over the time course of the experiment.Minimize the incubation time of this compound in the assay medium. Prepare fresh dilutions of the compound immediately before use for each experiment.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or acetonitrile) and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.5%).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Dissolve the weighed this compound in a minimal amount of high-purity acetonitrile or DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Sonication: If necessary, sonicate the solution briefly in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small-volume, amber glass vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Experimental Buffer
  • Preparation: Prepare a working solution of this compound in your experimental buffer at the final desired concentration.

  • Incubation: Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the amount of intact this compound remaining.

  • Data Analysis: Plot the concentration of this compound versus time to determine its stability profile in your experimental conditions.

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C over 30 days

SolventConcentration (mM)% Degradation (Day 7)% Degradation (Day 30)
Acetonitrile1< 1%< 2%
DMSO1< 2%~5%
PBS (pH 7.4)0.1~10%~30%
Acidic Buffer (pH 4.0)0.1~25%> 50%
Alkaline Buffer (pH 9.0)0.1~30%> 60%
Note: This data is hypothetical and intended for illustrative purposes. Actual stability should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in Acetonitrile) prep_work Prepare Working Solution in Experimental Buffer prep_stock->prep_work Dilution incubation Incubate with Biological System prep_work->incubation data_acq Data Acquisition incubation->data_acq hplc HPLC/LC-MS Analysis of Samples data_acq->hplc data_proc Data Processing and Interpretation hplc->data_proc

Caption: A typical experimental workflow for studies involving this compound.

troubleshooting_logic cluster_yes start Inconsistent Experimental Results Observed check_stability Is this compound stability a potential issue? start->check_stability check_stock Verify Stock Solution Integrity (HPLC) check_stability->check_stock Yes no Investigate Other Experimental Variables check_stability->no No check_buffer Assess Stability in Experimental Buffer check_stock->check_buffer optimize_protocol Optimize Protocol: - Use fresh solutions - Minimize incubation time check_buffer->optimize_protocol

References

Technical Support Center: Optimizing HPLC Conditions for Harzianol K Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the separation of Harzianol K, a complex harziane diterpenoid produced by Trichoderma species.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an analytical HPLC method for this compound separation?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. Given the complex, non-polar nature of harziane diterpenoids, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is recommended. Monitoring the elution profile at a lower UV wavelength, such as 210 nm, is advisable as diterpenoids may lack strong chromophores.

Q2: How can I improve the resolution between this compound and its structurally similar analogues?

A2: To improve the resolution of closely eluting compounds like this compound and its analogues, you can try several strategies.[1][2] One effective approach is to flatten the gradient, meaning you decrease the rate of change in the mobile phase composition over time.[3][4] Additionally, you can evaluate columns with different stationary phase chemistries (e.g., C30 or phenyl-hexyl) that may offer different selectivity for these types of molecules. Reducing the flow rate can also enhance separation, although it will increase the run time.[5]

Q3: My this compound peak is tailing. What are the possible causes and solutions?

A3: Peak tailing for a compound like this compound can be caused by several factors. One common reason is the interaction of the analyte with active sites on the silica (B1680970) backbone of the column. To mitigate this, you can try adding a small amount of an acidic modifier, like 0.1% formic acid, to the mobile phase. Another potential cause is column overload, so injecting a smaller sample volume or a more dilute sample may resolve the issue. Finally, ensure that your sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions.

Q4: I am observing a drifting baseline during my gradient elution. What should I do?

A4: Baseline drift in gradient elution is often due to the mobile phase.[6] Ensure that both mobile phase solvents are of high purity (HPLC grade or better) and have been properly degassed. If you are using additives like formic acid or buffers, make sure they are present in both the aqueous and organic mobile phases at the same concentration to minimize shifts in absorbance or refractive index during the gradient.

Q5: What is the recommended UV detection wavelength for this compound?

A5: Harziane diterpenoids like this compound often lack significant UV chromophores, meaning they do not absorb strongly at higher wavelengths. Therefore, a lower wavelength, typically in the range of 200-220 nm, is often used for detection. It is recommended to perform a UV scan of a purified or concentrated sample of this compound to determine its maximum absorbance wavelength for optimal sensitivity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC separation of this compound.

Problem 1: Poor Resolution of this compound from Other Trichoderma Metabolites

Symptoms:

  • Co-eluting peaks.

  • Broad, unresolved peaks.

  • Inability to accurately quantify this compound.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Gradient Optimize the gradient profile. Try a shallower gradient to increase the separation window for closely eluting compounds.[3][4]
Unsuitable Column Chemistry Switch to a column with a different selectivity. A C30 or a phenyl-based column may provide better separation for complex diterpenoids compared to a standard C18.
High Flow Rate Reduce the flow rate. This can often improve resolution, although it will lead to a longer analysis time.[5]
Improper pH of Mobile Phase If any of the co-eluting compounds are ionizable, adjusting the pH of the mobile phase with a modifier like formic acid can alter their retention times and improve separation.
Problem 2: Variable Retention Times for this compound

Symptoms:

  • This compound peak elutes at different times in consecutive runs.

  • Inconsistent results and difficulty in peak identification.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions between injections. For gradient elution, a longer equilibration time may be necessary.
Fluctuations in Pump Pressure Check the HPLC pump for leaks or air bubbles in the system.[7] A stable pressure is crucial for reproducible retention times.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed to prevent changes in composition over time.
Temperature Variations Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[7]

Experimental Protocols

While a specific, validated protocol for this compound is not widely published, the following proposed methods are based on common practices for the separation of similar fungal secondary metabolites and diterpenoids.

Table 1: Proposed HPLC Conditions for this compound Separation

ParameterStandard MethodOptimized Method for Higher Resolution
Column C18, 4.6 x 150 mm, 5 µmC30, 4.6 x 250 mm, 3 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 40-100% B over 20 min60-85% B over 40 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C35 °C
Injection Vol. 10 µL5 µL
Detection UV at 210 nmDAD at 210 nm (for peak purity analysis)

Visualizations

HPLC_Optimization_Workflow start Start: Crude this compound Extract initial_run Initial HPLC Run (Standard C18 Method) start->initial_run evaluate Evaluate Chromatogram - Peak Shape - Resolution - Retention Time initial_run->evaluate good_sep Acceptable Separation evaluate->good_sep Good optimize Optimization Required evaluate->optimize Poor adjust_gradient Adjust Gradient Profile (e.g., shallower gradient) optimize->adjust_gradient change_column Change Column (e.g., C30, Phenyl) optimize->change_column adjust_flow Adjust Flow Rate optimize->adjust_flow re_evaluate Re-evaluate Chromatogram adjust_gradient->re_evaluate change_column->re_evaluate adjust_flow->re_evaluate re_evaluate->optimize Still Poor final_method Final Optimized Method re_evaluate->final_method Improved Troubleshooting_Resolution start Problem: Poor Peak Resolution q1 {Is the gradient too steep?|Yes/No} start->q1 a1 Action: Flatten the gradient Decrease %B/min q1->a1 Yes q2 {Is the column appropriate?|Yes/No} q1->q2 No end {Solution: Improved Resolution} a1->end a2 Action: Try a different stationary phase e.g., C30 or Phenyl q2->a2 No q3 {Is the flow rate optimal?|Yes/No} q2->q3 Yes a2->end a3 Action: Reduce the flow rate e.g., from 1.0 to 0.8 mL/min q3->a3 No q3->end Yes a3->end

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Harzianopyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic Harzianopyridone.

Frequently Asked Questions (FAQs)

Q1: What is Harzianopyridone and what is its expected bioactivity?

Harzianopyridone is a natural product first isolated from the fungus Trichoderma harzianum.[1][2] It is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the Krebs cycle.[3] Due to this mechanism, Harzianopyridone exhibits a range of biological activities, including antifungal, antibacterial, and herbicidal properties.[1][4] More recently, it has also been identified as an inhibitor of the Zika virus (ZIKV) RNA-dependent RNA polymerase (RdRp).[5]

Q2: I've synthesized Harzianopyridone, but it shows significantly lower bioactivity than reported values. What are the most common causes?

Low bioactivity of a synthetic natural product can stem from several factors. The most common issues fall into three categories:

  • Compound Integrity: Problems with the chemical structure, purity, or stereochemistry of your synthetic compound.

  • Experimental Protocol: Suboptimal conditions in your bioassay, including incorrect concentrations, incubation times, or detection methods.

  • Compound Handling and Solubility: Issues with how the compound is stored, dissolved, and introduced into the assay system.

A systematic approach, starting with the verification of your compound's identity and purity, is the most effective way to troubleshoot this issue.

Q3: How does stereochemistry affect the bioactivity of Harzianopyridone?

The stereochemistry of natural products is often crucial for their biological activity, as biomolecules are chiral environments.[6][7][8] While the initial isolation of Harzianopyridone did not show reproducible optical activity, suggesting it may have been a racemate, subsequent studies have indicated that different enantiomers can have different activities.[1] For instance, the laevorotatory form of Harzianopyridone was found to have weaker antibacterial and antifungal activity but higher phytotoxicity compared to the racemic form.[1] It is critical to confirm the stereochemistry of your synthetic Harzianopyridone and compare it to the reported active forms.

Troubleshooting Guides

Guide 1: Verification of Synthetic Harzianopyridone Integrity

Before troubleshooting your bioassay, it is imperative to confirm the chemical identity, purity, and stereochemistry of your synthetic Harzianopyridone.

Troubleshooting Workflow for Compound Verification

start Start: Low Bioactivity Observed compound_check Is the compound's identity, purity, and stereochemistry confirmed? start->compound_check analytical_methods Perform Analytical Characterization: - NMR (1H, 13C) - Mass Spectrometry (MS) - HPLC/UPLC - Chiral Chromatography (if applicable) compound_check->analytical_methods No proceed_to_assay Proceed to Bioassay Troubleshooting compound_check->proceed_to_assay Yes compare_data Compare analytical data with literature values. analytical_methods->compare_data data_match Does the data match? compare_data->data_match troubleshoot_synthesis Troubleshoot Synthesis: - Check for side products - Optimize purification - Verify starting material integrity data_match->troubleshoot_synthesis No data_match->proceed_to_assay Yes

Caption: Workflow for verifying the integrity of synthetic Harzianopyridone.

Data Presentation: Key Analytical Specifications for Harzianopyridone

ParameterExpected Value/ResultAnalytical Method
Molecular Formula C₁₄H₁₉NO₅Mass Spectrometry
Molecular Weight 281.31 g/mol Mass Spectrometry
Appearance White solidVisual Inspection
Purity >95% (recommended for bioassays)HPLC/UPLC
¹H and ¹³C NMR Spectra should match reported literature values.[2]NMR Spectroscopy
Stereochemistry Racemic or specific enantiomer as desired for the study.Chiral Chromatography/Polarimetry
Guide 2: Optimizing Bioassay Conditions

If your synthetic Harzianopyridone's integrity is confirmed, the next step is to scrutinize your experimental protocol.

Troubleshooting Workflow for Bioassay Optimization

start Start: Compound Integrity Confirmed solubility_check Is the compound fully dissolved in the assay medium? start->solubility_check solvent_test Test different solvents (e.g., DMSO, ethanol) and check for precipitation. solubility_check->solvent_test No concentration_check Are you using the correct concentration range? solubility_check->concentration_check Yes solvent_test->concentration_check dose_response Perform a dose-response experiment to determine EC50/IC50/MIC. concentration_check->dose_response No assay_params Are other assay parameters optimal? (e.g., incubation time, cell density) concentration_check->assay_params Yes dose_response->assay_params optimize_params Systematically vary one parameter at a time to find the optimum. assay_params->optimize_params No positive_control Is the positive control working? assay_params->positive_control Yes optimize_params->positive_control troubleshoot_reagents Check the viability and concentration of all assay reagents and cell lines. positive_control->troubleshoot_reagents No success Bioactivity Observed positive_control->success Yes troubleshoot_reagents->success

Caption: Workflow for optimizing bioassay conditions for Harzianopyridone.

Data Presentation: Reported Bioactivities of Harzianopyridone

BioactivityTarget Organism/SystemReported EC₅₀/IC₅₀/MICReference(s)
Antifungal Rhizoctonia solaniEC₅₀: 35.9 µg/mL[4][9]
Sclerotium rolfsiiEC₅₀: 42.2 µg/mL[4][9]
Fusarium oxysporumEC₅₀: 50.2 µg/mL[4][9]
Enzyme Inhibition Succinate Dehydrogenase (SDH)IC₅₀: ~80 nM
Antiviral Zika Virus (ZIKV)EC₅₀: 0.46 - 2.63 µM[5]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Radial Growth Inhibition Assay)

This protocol is adapted for testing the antifungal activity of synthetic Harzianopyridone against filamentous fungi.

Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Synthetic Harzianopyridone

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fungal pathogen of interest (e.g., Rhizoctonia solani, Fusarium oxysporum)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Harzianopyridone-amended media:

    • Prepare a stock solution of Harzianopyridone in DMSO (e.g., 10 mg/mL).

    • Autoclave PDA medium and cool to 45-50 °C.

    • Add the appropriate volume of the Harzianopyridone stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v).

    • Prepare a control plate containing only DMSO at the same final concentration.

    • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a 7-day-old culture of the fungal pathogen, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug at the center of each PDA plate (both Harzianopyridone-amended and control).

  • Incubation:

    • Incubate the plates at 25 ± 2 °C for 5-7 days, or until the mycelium in the control plate reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the radial growth (colony diameter) of the fungus in both the control and treated plates.

    • Calculate the percentage of growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where:

      • C = Average diameter of the fungal colony in the control plate.

      • T = Average diameter of the fungal colony in the treated plate.

Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)

This colorimetric assay measures the activity of SDH by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP).[10][11][12]

Materials:

  • Mitochondrial fraction or purified SDH

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.2

  • Sodium Succinate solution (0.2 M)

  • Potassium Cyanide (KCN) solution (0.1 M, freshly prepared)

  • Phenazine methosulfate (PMS) solution (2.5 mM, freshly prepared)

  • DCPIP solution (2.5 mM, freshly prepared)

  • Synthetic Harzianopyridone in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reaction Mixture:

    • In a microplate well or cuvette, prepare the reaction mixture by adding the following in order:

      • Assay Buffer

      • KCN solution

      • Sodium Succinate solution

      • Mitochondrial preparation or purified enzyme

      • Varying concentrations of synthetic Harzianopyridone (or DMSO for control)

  • Incubation:

    • Incubate the mixture at 25 °C for 5-10 minutes.

  • Initiation of Reaction:

    • To start the reaction, add PMS and DCPIP solution. Mix briefly.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 5-10 minutes. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percent inhibition for each concentration of Harzianopyridone compared to the DMSO control.

    • Plot the percent inhibition against the logarithm of the Harzianopyridone concentration to determine the IC₅₀ value.

Signaling Pathway: Mechanism of Action of Harzianopyridone

cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain succinate Succinate complex_ii Complex II (Succinate Dehydrogenase) succinate->complex_ii fumarate Fumarate complex_ii->fumarate ubiquinone Ubiquinone (CoQ) complex_ii->ubiquinone e- ubiquinol Ubiquinol (CoQH2) ubiquinone->ubiquinol complex_iii Complex III ubiquinol->complex_iii e- atp_synthesis ATP Synthesis complex_iii->atp_synthesis ... harzianopyridone Harzianopyridone harzianopyridone->inhibition inhibition->complex_ii Inhibits

Caption: Harzianopyridone inhibits Complex II (SDH), blocking the electron transport chain.

References

Technical Support Center: Purification of Harzianol K Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Harzianol K extracts from fungal cultures, primarily Trichoderma species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a harziane-type diterpenoid, a class of secondary metabolites produced by fungi of the Trichoderma genus. These compounds have shown various biological activities, including anti-inflammatory and antibacterial effects. High purity of this compound is crucial for accurate biological assays, understanding its mechanism of action, and for potential therapeutic applications, as impurities can interfere with these studies and may have their own biological effects.

Q2: What are the common methods for extracting this compound from fungal cultures?

A2: The most common method is solvent extraction from the fungal mycelium and culture broth. Solvents like ethyl acetate (B1210297) and n-butanol are frequently used to extract this compound and other secondary metabolites. The choice of solvent can influence the initial purity and the profile of co-extracted compounds.

Q3: What are the typical impurities found in a crude this compound extract?

A3: Crude extracts from Trichoderma species are complex mixtures containing various secondary metabolites. Common impurities include other diterpenoids, alkaloids, lactones, quinones, flavonoids, triterpenes, sterols, and fatty acids.[1][2] The specific impurity profile can vary depending on the Trichoderma strain, culture conditions, and the extraction solvent used.

Q4: Which chromatographic techniques are most effective for purifying this compound?

A4: A multi-step chromatographic approach is typically required to achieve high purity. This usually involves:

  • Silica (B1680970) Gel Column Chromatography: An initial purification step to separate compounds based on polarity. Terpenes, being generally non-polar to medium-polar, can be effectively separated using silica gel.

  • Sephadex LH-20 Column Chromatography: Often used for further purification to separate compounds based on size and polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used in the final stages to isolate this compound to a high degree of purity. Reversed-phase columns (e.g., C18) are commonly employed.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compounds (Overlapping Bands) 1. Inappropriate solvent system. 2. Column overloading. 3. Column packing issues (cracks, channels).1. Optimize the solvent system using Thin Layer Chromatography (TLC) first to ensure good separation of the target compound. 2. Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to silica gel by weight. 3. Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is Stuck on the Column 1. The solvent system is not polar enough to elute the compound. 2. The compound may be unstable on silica gel.1. Gradually increase the polarity of the eluting solvent. 2. Test the stability of the compound on a TLC plate first. If it degrades, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.
Streaking or Tailing of Bands 1. Sample is too concentrated when loaded. 2. The compound is interacting too strongly with the silica gel. 3. Presence of highly polar impurities.1. Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and load it evenly onto the column. 2. Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the solvent system to reduce strong interactions. 3. A pre-purification step, like a liquid-liquid extraction, might be necessary to remove highly polar impurities.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Problem Possible Cause Solution
Peak Tailing 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Blocked column frit.1. Reduce the injection volume or the concentration of the sample. 2. Adjust the mobile phase pH or add an ion-pairing agent. 3. Back-flush the column or replace the frit.
Poor Resolution Between Peaks 1. Inappropriate mobile phase gradient. 2. Column is not efficient. 3. Co-eluting impurities.1. Optimize the gradient by making it shallower to increase the separation between closely eluting peaks. 2. Use a column with a smaller particle size or a different stationary phase chemistry. 3. A preliminary purification step might be necessary to remove impurities with similar retention times.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has been used extensively or with harsh mobile phases.

Data Presentation

Table 1: Comparison of Purification Techniques for Harziane Diterpenoids
Purification Step Stationary Phase Typical Mobile Phase Purity Achieved Advantages Disadvantages
Initial Extraction N/AEthyl Acetate or n-ButanolLow (Crude Extract)High yield of a broad range of metabolites.Contains a large number of impurities.
Silica Gel Chromatography Silica Gel (60-120 mesh)Hexane-Ethyl Acetate gradientModerateGood for initial separation of compounds with different polarities.Can lead to compound degradation for sensitive molecules.
Sephadex LH-20 Sephadex LH-20Methanol (B129727) or Chloroform/MethanolModerate to HighGood for separating compounds based on size and removing pigments.Can be a slow process.
Preparative HPLC C18 Reversed-PhaseAcetonitrile-Water or Methanol-Water gradientHigh (>95%)High resolution and purity.Requires specialized equipment and can be costly for large-scale purification.

Note: The purity achieved can vary significantly based on the specific conditions and the complexity of the initial extract.

Experimental Protocols

Protocol 1: Extraction of Crude this compound
  • Culture: Grow the Trichoderma species in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 weeks at 28°C with shaking.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Dry the mycelium, grind it, and extract it with methanol or ethyl acetate overnight.

    • Combine all the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane (B92381).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Wash the packed column with hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dried sample to the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing this compound based on the TLC profile.

Protocol 3: Final Purification by Preparative HPLC
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve the partially purified fraction from the silica gel column in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter.

  • Purification:

    • Inject the sample onto the column.

    • Run a linear gradient from a lower to a higher concentration of mobile phase B over a specified time (e.g., 30-70% B over 40 minutes).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Mandatory Visualization

Experimental_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Initial Purification cluster_final_purification Step 3: Final Purification A Fungal Culture (Trichoderma sp.) B Solvent Extraction (Ethyl Acetate) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Partially Purified Fractions D->E F Preparative HPLC (C18 Column) E->F G Pure this compound (>95% Purity) F->G Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage Cell LPS LPS (Lipopolysaccharide) iNOS iNOS Expression LPS->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation HarzianolK This compound HarzianolK->iNOS Inhibits

References

Technical Support Center: Synthesis of Harziane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of harziane diterpenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this unique 6/5/7/4 carbocyclic scaffold. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during the synthesis of these intricate molecules.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during key transformations in your harziane diterpene synthesis.

Issue 1: Low Yield or Diastereoselectivity in the Gold-Catalyzed Enyne Cycloisomerization

Question: I am attempting the gold-catalyzed enyne cycloisomerization to form the cyclobutane (B1203170) ring of the harziane core, but I am observing low yields and a mixture of diastereomers. What are the common pitfalls and how can I optimize this reaction?

Answer: The gold-catalyzed enyne cycloisomerization is a critical step for establishing the cyclobutane ring and the associated quaternary stereocenter. Low yields and poor diastereoselectivity can often be attributed to the choice of catalyst, solvent, and temperature.

Common Pitfalls:

  • Inappropriate Gold Catalyst: The reactivity and selectivity of the gold catalyst are highly dependent on its ligands and counterion. Using a highly reactive catalyst might lead to undesired side reactions and decomposition of the starting material, resulting in a complex mixture.

  • Suboptimal Reaction Temperature: The diastereoselectivity of this cycloisomerization can be temperature-dependent. Running the reaction at a higher temperature might lead to a decrease in the diastereomeric ratio.

  • Presence of Impurities: Trace impurities in the starting material or solvent can poison the gold catalyst, leading to incomplete conversion and low yields.

Troubleshooting and Optimization:

  • Catalyst Selection: For the synthesis of the harziane core, a catalyst system of (Ph₃P)AuNTf₂ has been shown to be effective, providing high yield and diastereoselectivity.[1][2] If you are using a different catalyst and observing poor results, consider switching to this system.

  • Temperature Control: The reaction should be performed at a low temperature to maximize diastereoselectivity. A starting point of -10 °C has been reported to be successful.

  • Substrate and Solvent Purity: Ensure that your enyne substrate is of high purity and that the solvent (e.g., dichloromethane) is anhydrous and freshly distilled.

Quantitative Data on Optimized Reaction:

CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Reference
(Ph₃P)AuNTf₂ (3 mol%)CH₂Cl₂-1087>11:1[1][2]

Experimental Protocol: Gold-Catalyzed Enyne Cycloisomerization

To a solution of the enyne in anhydrous CH₂Cl₂ at -10 °C is added a solution of (Ph₃P)AuNTf₂ (3 mol%) in CH₂Cl₂. The reaction mixture is stirred at this temperature until complete consumption of the starting material is observed by TLC. The reaction is then quenched, and the product is purified by column chromatography.

Issue 2: Poor Stereocontrol in the Aldol (B89426) Cyclization to Form the Tetracyclic Core

Question: I am struggling with the diastereoselectivity of the intramolecular aldol cyclization to form the seven-membered ring of the harziane skeleton. How can I control the stereochemical outcome of this transformation?

Answer: The formation of the tetracyclic core via an aldol cyclization is a challenging step due to the sterically congested environment of the substrate. Achieving high diastereoselectivity often requires careful selection of the base and reaction conditions.

Common Pitfalls:

  • Inappropriate Base: The choice of base can significantly influence the stereochemical outcome of the aldol reaction. Sterically hindered bases are often required to achieve high diastereoselectivity in complex systems.

  • Reaction Temperature: The temperature at which the enolate is formed and the subsequent cyclization occurs can affect the diastereomeric ratio of the product.

  • Equilibration: The aldol reaction can be reversible, and under certain conditions, the product may equilibrate to a thermodynamic mixture of diastereomers, which may not be the desired one.

Troubleshooting and Optimization:

  • Base Selection: The use of a sterically hindered base like lithium hexamethyldisilazide (LHMDS) has been shown to be effective in promoting the desired cyclization with high diastereoselectivity.

  • Temperature Control: Perform the enolization and cyclization at low temperatures (e.g., -78 °C) to favor the kinetic product and minimize side reactions.

  • Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that might lead to equilibration or decomposition of the product.

Experimental Protocol: Diastereoselective Aldol Cyclization

A solution of the keto-aldehyde precursor in anhydrous THF is cooled to -78 °C. A solution of LHMDS in THF is then added dropwise, and the reaction mixture is stirred at -78 °C for the specified time. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and worked up. The product is purified by column chromatography.

Issue 3: Difficulty in the Diastereoselective Conjugate Addition of a Methyl Group

Question: I am encountering difficulties with the conjugate addition of a methyl group to the enone intermediate. The reaction is either sluggish or proceeds with low diastereoselectivity. What factors are critical for the success of this reaction?

Answer: The conjugate addition of a methyl group to a sterically hindered enone in the harziane synthesis is a challenging transformation. The success of this reaction is highly dependent on the nucleophilicity of the organometallic reagent and the presence of additives that can modulate its reactivity and selectivity.

Common Pitfalls:

  • Low Reactivity of the Enone: The enone substrate is sterically hindered, which can make it unreactive towards standard organocuprates.

  • 1,2-Addition: Competitive 1,2-addition to the carbonyl group can be a significant side reaction, leading to the formation of the undesired tertiary alcohol.

  • Poor Diastereoselectivity: Achieving high diastereoselectivity in the formation of the new stereocenter can be difficult due to the complex steric environment of the substrate.

Troubleshooting and Optimization:

  • Choice of Nucleophile: A higher-order cuprate, such as that generated from MeLi, CuI, and BF₃·OEt₂, has been shown to be effective for this transformation. The Lewis acid additive (BF₃·OEt₂) is believed to activate the enone towards conjugate addition.

  • Reaction Conditions: The reaction should be carried out at low temperatures (e.g., -78 °C) to favor 1,4-addition and improve diastereoselectivity.

  • Substrate Conformation: The diastereoselectivity of the conjugate addition is influenced by the conformation of the substrate. Molecular modeling can be a useful tool to predict the facial bias of the enone.

Quantitative Data on Optimized Conjugate Addition:

ReagentAdditiveTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Reference
MeLi, CuIBF₃·OEt₂-7887>19:1[1][2]

Experimental Protocol: Diastereoselective Conjugate Addition

To a solution of CuI in THF at -78 °C is added a solution of MeLi in Et₂O. The mixture is stirred at this temperature for 30 minutes. A solution of the enone in THF is then added, followed by the addition of BF₃·OEt₂. The reaction mixture is stirred at -78 °C until the reaction is complete. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and worked up. The product is purified by column chromatography.

Frequently Asked Questions (FAQs)

Q1: The first reported total synthesis of a harziane diterpenoid led to a structural revision. What was the nature of this revision and how can I avoid similar pitfalls in my own research?

A1: The initial structural assignment of the isolated natural product was found to be incorrect upon comparison of its spectroscopic data with that of the synthetically prepared molecule. The revision involved the stereochemistry at a tertiary alcohol. This highlights a significant pitfall in natural product synthesis: the reliance on spectroscopic data alone for structural elucidation of complex, caged molecules can be misleading. To avoid this, it is crucial to:

  • Thoroughly analyze all spectroscopic data: This includes 1D and 2D NMR (NOESY, ROESY) experiments to establish relative stereochemistry.

  • Consider computational methods: DFT calculations of NMR chemical shifts and coupling constants can provide additional support for a proposed structure.

  • Attempt to grow crystals for X-ray crystallography: This is the most definitive method for structure determination.

  • Be prepared for structural revision: It is not uncommon for the total synthesis of a complex natural product to lead to a reassignment of its structure.

Q2: What are some general strategies for managing protecting groups in a multi-step synthesis of a complex molecule like a harziane diterpene?

A2: Protecting group strategy is critical for the successful synthesis of harziane diterpenes. Key considerations include:

  • Orthogonality: Employ protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis-labile) to allow for selective deprotection at various stages of the synthesis.

  • Robustness: The chosen protecting groups must be stable to the reaction conditions employed in subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Minimal Interference: Protecting groups should not interfere with the reactivity or stereoselectivity of other reactions.

  • "Protecting Group-Free" Strategies: Whenever possible, consider synthetic routes that minimize the use of protecting groups by carefully planning the sequence of reactions and utilizing the inherent reactivity of the functional groups.

Q3: Are there any specific safety precautions I should be aware of when working with the reagents used in harziane diterpene synthesis?

A3: Yes, several reagents commonly used in the synthesis of harziane diterpenes require careful handling:

  • Organolithium Reagents (e.g., MeLi, LHMDS): These are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.

  • Gold Catalysts: While generally less toxic than other heavy metals, gold salts and complexes should be handled with care. Avoid inhalation of dust and skin contact.

  • Boron Trifluoride Etherate (BF₃·OEt₂): This is a corrosive and moisture-sensitive Lewis acid. It should be handled in a fume hood with appropriate personal protective equipment.

  • Dess-Martin Periodinane (DMP): This is a mild oxidizing agent, but it is shock-sensitive and can be explosive. It should be handled with care and stored properly.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Cyclobutane Formation cluster_step2 Step 2: Tetracycle Assembly cluster_step3 Step 3: C5-Methylation cluster_end Product start Enyne Precursor step1 Gold-Catalyzed Enyne Cycloisomerization start->step1 pitfall1 Low Yield / Poor d.r. step1->pitfall1 step2 Intramolecular Aldol Cyclization step1->step2 Successful Cyclization solution1 Optimize Catalyst & Temperature pitfall1->solution1 Troubleshoot solution1->step1 Optimized Conditions pitfall2 Poor Stereocontrol step2->pitfall2 step3 Diastereoselective Conjugate Addition step2->step3 Tetracyclic Intermediate solution2 Select Sterically Hindered Base pitfall2->solution2 Troubleshoot solution2->step2 Optimized Conditions pitfall3 Low Reactivity / 1,2-Addition step3->pitfall3 end Harziane Core step3->end Final Product solution3 Use Higher-Order Cuprate + Lewis Acid pitfall3->solution3 Troubleshoot solution3->step3 Optimized Conditions

Caption: Troubleshooting workflow for key steps in harziane diterpene synthesis.

signaling_pathway cluster_conjugate_addition Conjugate Addition Logic cluster_factors Controlling Factors enone Sterically Hindered Enone product_1_4 1,4-Adduct (Desired) enone->product_1_4 1,4-Addition product_1_2 1,2-Adduct (Undesired) enone->product_1_2 1,2-Addition nucleophile Nucleophile nucleophile->enone Attack conditions Reaction Conditions conditions->enone Influences Pathway hard_soft Hard/Soft Nucleophile hard_soft->conditions sterics Steric Hindrance sterics->conditions temperature Low Temperature temperature->conditions lewis_acid Lewis Acid Additive lewis_acid->conditions

Caption: Decision pathway for controlling 1,4- vs. 1,2-addition.

References

Minimizing degradation of Harzianol K during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Harzianol K during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a harziane-type diterpenoid, a secondary metabolite produced by fungi of the Trichoderma genus. Like many complex natural products, this compound can be susceptible to degradation under certain experimental conditions. Ensuring its stability during extraction is crucial for accurate quantification, isolation of the pure compound, and subsequent biological assays. Degradation can lead to lower yields and the formation of artifacts that may interfere with your research.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

A2: The primary factors that can contribute to the degradation of diterpenes like this compound include:

  • Temperature: High temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.

  • pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis or rearrangement reactions.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of the target compound.

Q3: Which solvents are recommended for the extraction of this compound?

A3: Based on studies of secondary metabolites from Trichoderma species, semi-polar solvents like ethyl acetate and butanol have been shown to be effective for extracting a range of bioactive compounds and may be suitable for this compound. The initial isolation of this compound has been reported using butanol (BuOH) extraction from the fungal culture broth.

Q4: Are there any advanced extraction techniques that can minimize degradation?

A4: Yes, Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) is a green and gentle technique that can minimize the degradation of thermolabile compounds.[1] The extraction can be performed at low temperatures (e.g., 31-60°C), and the selectivity can be tuned by adjusting pressure and adding co-solvents like ethanol.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction of this compound.

Problem Possible Cause Troubleshooting Steps
Low yield of this compound Degradation during extraction.- Control Temperature: Maintain a low temperature throughout the extraction process. If using solvent extraction, perform it on ice or in a cold room. For rotary evaporation, use a water bath with a temperature below 40°C. - Optimize pH: Ensure the pH of your fungal culture filtrate is neutral or slightly acidic before extraction. Avoid strongly acidic or alkaline conditions. - Protect from Light: Work in a dimly lit area or use amber-colored glassware to protect the extract from light.
Incomplete extraction from the fungal biomass/filtrate.- Increase Extraction Time/Repetitions: Perform multiple extractions (e.g., 3 times) of the fungal material to ensure complete recovery of this compound. - Agitation: Ensure thorough mixing of the solvent and the fungal material during extraction to maximize contact.
Presence of unknown peaks in HPLC/MS analysis Degradation products of this compound.- Review Extraction Conditions: Cross-reference your protocol with the recommendations in this guide. High temperatures or extreme pH are likely culprits. - Use Milder Extraction Method: Consider using Supercritical Fluid Extraction (SFE) if available.
Contaminants from the extraction process.- Use High-Purity Solvents: Ensure all solvents are of analytical or HPLC grade. - Thoroughly Clean Glassware: Wash all glassware meticulously to remove any residues.
Emulsion formation during liquid-liquid extraction Presence of surfactants or high concentration of lipids in the fungal extract.- Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[3] - Addition of Salt: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[3] - Centrifugation: If the emulsion persists, centrifuging the mixture at a low speed can help separate the layers.

Data Presentation

Parameter Condition Expected Impact on this compound Stability Recommendation
Temperature > 60°CHigh degradationMaintain temperature below 40°C
20-40°CModerate degradation with prolonged exposureMinimize extraction time
< 10°CMinimal degradationIdeal for extraction
pH < 4Potential for acid-catalyzed degradationAdjust to pH 5-7
7Generally stableOptimal pH
> 9High potential for base-catalyzed degradationAdjust to pH 5-7
Light UV lightHigh degradationAvoid exposure
Ambient lightSlow degradation over timeUse amber glassware or work in a dark room

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fungal Culture

This protocol is adapted from methods used for the extraction of secondary metabolites from Trichoderma species.

  • Culture Preparation: Grow the this compound-producing Trichoderma strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for an appropriate duration to allow for the production of secondary metabolites.

  • Separation of Mycelia and Filtrate: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a suitable filter paper.

  • Extraction of the Filtrate: a. Transfer the culture filtrate to a separatory funnel. b. Add an equal volume of butanol (or ethyl acetate). c. Gently invert the funnel 20-30 times, releasing pressure periodically. d. Allow the layers to separate. e. Collect the organic (upper) layer. f. Repeat the extraction of the aqueous layer two more times with fresh solvent.

  • Extraction of the Mycelia (Optional): a. The collected mycelia can be homogenized in the chosen extraction solvent (e.g., butanol or ethyl acetate) to extract intracellular metabolites. b. Filter the homogenate to separate the solvent extract from the mycelial debris.

  • Concentration of the Extract: a. Combine all organic extracts. b. Dry the combined extract over anhydrous sodium sulfate (B86663) to remove any residual water. c. Concentrate the extract in vacuo using a rotary evaporator with a water bath temperature maintained below 40°C.

  • Storage: Store the crude extract at -20°C in a dark, airtight container until further purification.

Protocol 2: Quantitative Analysis of this compound by HPLC (General Method)

This is a general HPLC method for the analysis of diterpenoids and may require optimization for this compound.

  • Sample Preparation: a. Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

      • Start with a suitable initial percentage of B (e.g., 30%).

      • Increase the percentage of B over time to elute more nonpolar compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV detector. Monitor at a wavelength where this compound shows maximum absorbance (requires determination by UV-Vis spectroscopy of a purified sample).

    • Injection Volume: 10-20 µL.

  • Quantification: Create a calibration curve using a purified standard of this compound at known concentrations. The concentration of this compound in the extract can then be determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

Harziane_Biosynthesis GGP Geranylgeranyl Pyrophosphate (GGPP) Harziane_Scaffold Harziane Diterpene Scaffold GGP->Harziane_Scaffold Terpene Synthase Harzianol_K This compound Harziane_Scaffold->Harzianol_K Tailoring Enzymes (e.g., P450s, Oxidoreductases) Other_Harzianes Other Harziane Diterpenoids Harziane_Scaffold->Other_Harzianes Tailoring Enzymes

Caption: Plausible biosynthetic pathway of this compound.

Extraction_Workflow cluster_0 Extraction cluster_1 Purification & Analysis Fungal_Culture Fungal Culture Filtration Filtration Fungal_Culture->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Mycelia Mycelia Filtration->Mycelia Solvent_Extraction Solvent Extraction (e.g., Butanol) Culture_Filtrate->Solvent_Extraction Mycelia->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure_Harzianol_K Pure this compound HPLC->Pure_Harzianol_K Analysis Structural Elucidation (NMR, MS) Pure_Harzianol_K->Analysis

Caption: General workflow for this compound extraction and purification.

References

Technical Support Center: Harzianol K Experiments - Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Harzianol K. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent cell culture contamination during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and could it be the source of my cell culture contamination?

This compound is a harziane-type diterpenoid isolated from the fungus Trichoderma sp.[1][2][3]. Harziane diterpenoids are known for their complex structures and diverse biological activities, including antifungal and antibacterial properties[2][4]. Given its antimicrobial characteristics, this compound itself is an unlikely source of microbial contamination. The contamination likely originates from other common sources in the laboratory environment.

Q2: What are the most common types of contaminants in cell culture?

The most prevalent biological contaminants in cell culture are bacteria, mycoplasma, yeast, and fungi (molds).[5][6][7]. These can be introduced through various means, including personnel, contaminated reagents, or lab equipment.[8][9]. Chemical contamination from impurities in media, sera, or water can also occur.[6][10].

Q3: How can I distinguish between different types of microbial contamination?

Each type of microbial contaminant presents with distinct characteristics. Observing changes in the culture medium's appearance and examining the culture under a microscope are the primary methods for initial identification.

Troubleshooting Guides

Issue 1: Sudden turbidity and a rapid drop in pH in my cell culture treated with this compound.

This is a classic sign of bacterial contamination.[9][11].

Table 1: Characteristics of Common Microbial Contaminants

ContaminantVisual Appearance of CultureMicroscopic AppearancepH Change
Bacteria Sudden turbidity, cloudy medium.[11]. A thin film may appear on the surface.[6].Small, dark, motile rod-shaped or spherical particles between cells.[6][7].Rapid drop (acidification), medium turns yellow.[6][9].
Yeast Medium may become cloudy.Individual, ovoid, or spherical particles, often seen budding.[11]. Smaller than mammalian cells.Generally stable or a slight increase.[6].
Fungi (Mold) Visible filamentous mycelia, sometimes forming dense clumps (spores).[11]. The medium may remain clear initially.[12].Thin, thread-like structures (hyphae).[10].Variable, can increase or decrease.
Mycoplasma No visible signs of contamination; the culture may appear normal.[6][9].Not visible with a standard light microscope due to their small size and lack of a cell wall.[6][7].No significant change.[6].

Recommended Action Plan:

  • Isolate and Discard: Immediately isolate the contaminated culture flask and any shared reagents to prevent cross-contamination. The best practice is to discard the contaminated culture.[10].

  • Decontaminate: Thoroughly clean and decontaminate the biosafety cabinet and incubator.[10][13]. Use a disinfectant like 70% ethanol (B145695) followed by a stronger agent such as a quaternary ammonium (B1175870) solution.

  • Review Aseptic Technique: Carefully review your laboratory's aseptic technique protocols. Ensure all users are adhering to best practices.

Issue 2: My cells are growing slowly and appear unhealthy, but the media is clear.

This could be indicative of a mycoplasma contamination.[6][9]. Mycoplasma are a significant issue as they are difficult to detect and can alter cellular metabolism and gene expression, compromising experimental results.[9][14].

Table 2: Mycoplasma Detection and Elimination Strategies

StrategyDescriptionKey Considerations
Detection PCR-based assays, ELISA kits, or fluorescence staining with dyes like Hoechst 33258 are common methods.[15].Regular testing (e.g., every 1-2 months) is recommended.[10]. Quarantine and test all new cell lines before introducing them to the main lab.[10][16].
Elimination Treatment with specific anti-mycoplasma antibiotics (e.g., fluoroquinolones, tetracyclines).[17]. Several commercial kits are available.Attempting to rescue a contaminated culture is generally not recommended for routine work.[10]. If the cell line is irreplaceable, follow a strict treatment protocol.[17].

Experimental Protocol: Mycoplasma Detection via PCR

  • Sample Collection: Collect 1 mL of the cell culture supernatant from a culture that is 70-80% confluent.

  • DNA Extraction: Use a commercial DNA extraction kit suitable for biological fluids to isolate DNA from the supernatant.

  • PCR Amplification: Perform PCR using a mycoplasma-specific primer set that targets conserved regions of the mycoplasma genome.

  • Gel Electrophoresis: Run the PCR product on an agarose (B213101) gel. The presence of a band of the expected size indicates mycoplasma contamination.

Proactive Contamination Prevention Workflow

To minimize the risk of contamination during your this compound experiments, a proactive approach is essential. The following workflow outlines key preventative measures.

Contamination_Prevention_Workflow cluster_Aseptic_Technique Aseptic Technique cluster_Environment_Control Environment & Equipment cluster_Reagent_Management Reagent Management cluster_Culture_Handling Culture Handling Aseptic_Work_Area Prepare Sterile Work Area Personal_Hygiene Proper Gowning and Gloving Aseptic_Work_Area->Personal_Hygiene Sterile_Handling Handle Reagents and Cultures Correctly Personal_Hygiene->Sterile_Handling Hood_Maintenance Regular Biosafety Cabinet Maintenance Sterile_Handling->Hood_Maintenance Incubator_Cleaning Weekly Incubator Cleaning Hood_Maintenance->Incubator_Cleaning Water_Bath Use Sterile Water in Water Baths Incubator_Cleaning->Water_Bath Quality_Reagents Use High-Quality, Sterile Reagents Water_Bath->Quality_Reagents Aliquoting Aliquot Stock Solutions Quality_Reagents->Aliquoting New_Lots Test New Lots of Serum and Media Aliquoting->New_Lots Quarantine Quarantine New Cell Lines New_Lots->Quarantine Regular_Screening Regular Mycoplasma Testing Quarantine->Regular_Screening Single_Line_Handling Work with One Cell Line at a Time Regular_Screening->Single_Line_Handling End Contamination-Free Results Single_Line_Handling->End Start Start Experiment Start->Aseptic_Work_Area

Caption: Proactive workflow for preventing cell culture contamination.

Contamination Troubleshooting Decision Tree

If you suspect contamination, use the following decision tree to guide your actions.

Contamination_Troubleshooting Start Suspected Contamination Observe Observe Culture Visually and Microscopically Start->Observe Turbid Is the medium cloudy/turbid? Observe->Turbid pH_Change Is there a rapid pH change? Turbid->pH_Change Yes Filaments Are filaments visible? Turbid->Filaments No Bacterial Likely Bacterial Contamination pH_Change->Bacterial No_Visual_Signs No visual signs, but cells are unhealthy Filaments->No_Visual_Signs No Fungal Likely Fungal Contamination Filaments->Fungal Yes Mycoplasma_Test Perform Mycoplasma Test (e.g., PCR) No_Visual_Signs->Mycoplasma_Test Action_Discard Discard Culture and Decontaminate Bacterial->Action_Discard Fungal->Action_Discard Mycoplasma_Positive Mycoplasma Contamination Confirmed Mycoplasma_Test->Mycoplasma_Positive Positive Mycoplasma_Positive->Action_Discard Action_Review Review Aseptic Technique and Reagents Action_Discard->Action_Review

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Harzianol K and Other Trichoderma Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Trichoderma is a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. These compounds hold significant promise for the development of new therapeutic agents. This guide provides a comparative overview of the bioactivity of Harzianol K, a harziane diterpenoid, against other prominent metabolites isolated from various Trichoderma species. The comparison focuses on anti-inflammatory, anticancer, antibacterial, and antifungal properties, supported by available experimental data.

Data Presentation: A Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for this compound and other selected Trichoderma metabolites, allowing for a direct comparison of their potency in various biological assays.

Table 1: Anti-inflammatory Activity

Compound/ExtractAssayCell LineTargetIC50/InhibitionReference
This compound Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesiNOSWeak inhibition at 100 µM[1]
Harzianol J Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesiNOS66.7 µM[1]
Harzianol A Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesiNOS46.8% inhibition at 100 µM[1]
Harzianol O Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesiNOS50.5% inhibition at 100 µM[1]

Table 2: Anticancer Activity

Compound/ExtractAssayCell Line(s)IC50Reference
Trichodermamide B CytotoxicityHeLa1.4 - 21 µM[2]
Trichoderma afroharzianum extract CytotoxicityNon-tumor cells, Huh7 (liver carcinoma)202.5 - 234.3 µg/mL (non-tumor)[2]
Trichoderma sp. extract CytotoxicityJURKAT (T-cell leukemia)21.26 µg/mL[3]
Silver nanoparticles (from T. harzianum) CytotoxicityMCF-7 (breast cancer)85.97 µg/mL[4]
16-methylheptadecanoic acid methyl ester CytotoxicityKB (oral cancer), A431 (skin carcinoma)18.75 µg/mL (KB), 37.5 µg/mL (A431)[5]

Table 3: Antibacterial Activity

Compound/ExtractMethodTarget Organism(s)MIC/EC50Reference
Harzianol I Not specifiedStaphylococcus aureus, Bacillus subtilis, Micrococcus luteus7.7 µg/mL (S. aureus, B. subtilis), 9.9 µg/mL (M. luteus)[6][7]
Harzianic Acid Broth microdilutionGram-positive bacteria (including MRSA and VRE)25 - 200 µg/mL[8]
T. afroharzianum extracts Not specifiedS. aureus, Enterococcus faecalis, Salmonella Typhimurium, E. coli15.6 - 31.25 µg/mL (S. aureus), 125 - 250 µg/mL (E. faecalis, S. Typhimurium), 500 µg/mL (E. coli)[2]

Table 4: Antifungal Activity

Compound/ExtractMethodTarget Organism(s)MIC/EC50Reference
Trichodermin Not specifiedRhizoctonia solani, Botrytis cinerea, Colletotrichum lindemuthianum0.25 µg/mL (R. solani), 2.02 µg/mL (B. cinerea), 25.60 µg/mL (C. lindemuthianum)[9]
Trichoharzianol Not specifiedColletotrichum gloeosporioides128 µg/mL[10]
T. asperellum & T. atroviride extracts Not specifiedVarious phytopathogenic fungiMFC: 0.19 - 6.25 mg/mL[11][12][13]
T. koningiopsis extract (containing Trichodermin) Not specifiedPyricularia oryzae, Aspergillus fumigatus, Botrytis cinerea31.25 µg/mL[14]

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of Trichoderma metabolites stem from their interaction with various cellular signaling pathways.

Anti-inflammatory Pathway: Harziane diterpenoids, including this compound, are thought to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates to iNOS iNOS (Pro-inflammatory mediator) nucleus->iNOS Induces transcription of HarzianolK This compound HarzianolK->IKK Inhibits

Fig. 1: Proposed anti-inflammatory mechanism of this compound.

Anticancer Pathway: Certain Trichoderma metabolites have been shown to target key signaling pathways involved in cancer cell proliferation and survival. For instance, some secondary metabolites have been investigated for their potential to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[15] Overactivation of this pathway is a common feature in many cancers.

anticancer_pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Metabolite Trichoderma Metabolite (e.g., Aspochalasin M) Metabolite->EGFR Inhibits

Fig. 2: Inhibition of EGFR signaling by Trichoderma metabolites.

Antifungal and Antibacterial Mechanisms: The antimicrobial activity of Trichoderma metabolites is often attributed to their ability to disrupt cell membrane integrity and vital cellular processes in pathogenic microbes. For example, peptaibols can form ion channels in microbial membranes, leading to cell death.[16] Harzianic acid is known to target the cell membrane of Gram-positive bacteria.[8]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of the presented findings.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other metabolites) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow A Seed cells in 96-well plate B Treat with Trichoderma metabolites A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours (Formazan formation) D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Fig. 3: Workflow of the MTT assay.
Nitric Oxide (NO) Production Inhibitory Assay for Anti-inflammatory Activity

This assay measures the level of nitrite (B80452), a stable product of NO, in cell culture supernatants to assess the anti-inflammatory potential of a compound.

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

no_assay_workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Trichoderma metabolites A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess reaction E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H

Fig. 4: Workflow of the NO production inhibitory assay.
Broth Microdilution Assay for Antibacterial and Antifungal MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacterium or fungus.

  • Compound Dilution: Perform serial dilutions of the test compound in a 96-well microplate containing appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This comparative guide highlights the diverse and potent bioactivities of secondary metabolites from Trichoderma species. While this compound has demonstrated anti-inflammatory potential, other metabolites from this fungal genus exhibit significant anticancer, antibacterial, and antifungal properties. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of these natural products. Further investigation into the specific mechanisms of action and the bioactivity of a wider range of purified Trichoderma metabolites, including more comprehensive studies on this compound, is warranted to fully unlock their therapeutic promise.

References

Validating the Antibacterial Spectrum of Harzianol K: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial potential of Harzianol K, a diterpenoid isolated from Trichoderma species, against other common antibiotics. Due to the limited availability of direct Minimum Inhibitory Concentration (MIC) data for this compound, this guide utilizes publicly available data for the structurally similar compound, Harzianol I, to provide a preliminary assessment of its antibacterial spectrum. The experimental data presented is supported by detailed methodologies to ensure reproducibility and aid in the design of future validation studies.

Comparative Antibacterial Activity

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. While specific MIC values for this compound are not yet widely published, data for the related compound, Harzianol I, alongside common antibiotics Ciprofloxacin and Penicillin, are presented below for comparison.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

Bacterial StrainGram StainHarzianol I (EC50)Ciprofloxacin (MIC)Penicillin (MIC)
Staphylococcus aureusGram-positive7.7[1]0.5 - 20.06 - >128
Bacillus subtilisGram-positive7.7[1]0.125 - 10.015 - 0.5
Micrococcus luteusGram-positive9.9[1]0.125 - 20.015 - 0.25
Escherichia coliGram-negativeNot Available0.008 - >256Resistant
Pseudomonas aeruginosaGram-negativeNot Available0.03 - >1024Resistant

Note: Data for Harzianol I is presented as EC50 (half-maximal effective concentration), which is a measure of potency and not a direct equivalent of MIC. The MIC values for Ciprofloxacin and Penicillin are presented as ranges to reflect strain-to-strain variability and the development of resistance.

Experimental Workflow for Antibacterial Spectrum Validation

The following diagram outlines a standard workflow for determining the antibacterial spectrum of a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis cluster_result Result compound_prep Compound Preparation (this compound) mic_assay Broth Microdilution Assay (Determine MIC) compound_prep->mic_assay disk_diffusion Kirby-Bauer Disk Diffusion Assay compound_prep->disk_diffusion bacterial_prep Bacterial Culture Preparation bacterial_prep->mic_assay bacterial_prep->disk_diffusion data_collection Data Collection (MIC values, Zone of Inhibition) mic_assay->data_collection disk_diffusion->data_collection comparison Comparison with Standard Antibiotics data_collection->comparison spectrum_determination Antibacterial Spectrum Determination comparison->spectrum_determination

Caption: Experimental workflow for validating the antibacterial spectrum of a test compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Standard antibiotics (e.g., Ciprofloxacin, Penicillin)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours). This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of this compound and the standard antibiotics in CAMHB in the 96-well microtiter plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Kirby-Bauer Disk Diffusion Assay

This qualitative method is used to determine the susceptibility of bacteria to a panel of antibiotics.

Materials:

  • Filter paper disks impregnated with a standard concentration of this compound and standard antibiotics.

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Disk Application: Aseptically apply the antibiotic-impregnated disks to the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The interpretation of the results (susceptible, intermediate, or resistant) is based on standardized zone diameter interpretive charts provided by CLSI or EUCAST.

Mechanism of Action: An Area for Future Research

The precise mechanism of action for this compound has not yet been fully elucidated. The antibacterial activity of other diterpenoids often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. Further research, including studies on bacterial cell morphology, membrane potential, and enzymatic assays, is required to understand how this compound exerts its antibacterial effects. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

mechanism_of_action cluster_compound This compound cluster_bacterial_cell Bacterial Cell cluster_effects Potential Effects cluster_outcome Outcome harzianol_k This compound cell_wall Cell Wall harzianol_k->cell_wall Interaction? membrane_disruption Membrane Disruption harzianol_k->membrane_disruption Hypothesized enzyme_inhibition Enzyme Inhibition harzianol_k->enzyme_inhibition Hypothesized dna_synthesis_inhibition DNA Synthesis Inhibition harzianol_k->dna_synthesis_inhibition Hypothesized cell_membrane Cell Membrane cell_wall->cell_membrane cytoplasm Cytoplasm cell_membrane->cytoplasm bacteriostatic_cidal Bacteriostatic or Bactericidal Effect membrane_disruption->bacteriostatic_cidal enzyme_inhibition->bacteriostatic_cidal dna_synthesis_inhibition->bacteriostatic_cidal

Caption: Hypothetical mechanisms of antibacterial action for this compound.

This guide serves as a foundational resource for researchers interested in the antibacterial properties of this compound. The provided data and protocols are intended to facilitate further investigation and validation of this promising natural product.

References

In vivo validation of Harzianol K's anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory potential of Harzianol K against established anti-inflammatory agents. Due to the limited availability of in vivo data for this compound, this guide will focus on its reported in vitro activity in comparison to the well-documented in vivo efficacy of standard drugs. Detailed experimental protocols and visualizations of key inflammatory signaling pathways are included to provide a comprehensive resource for researchers in the field of inflammation and drug discovery.

Introduction to this compound

This compound is a harziane-type diterpenoid isolated from the deep-sea sediment fungus Trichoderma sp.[1]. The harziane class of natural products has garnered interest for a variety of biological activities. However, studies on the anti-inflammatory properties of this compound itself are in the early stages.

In Vitro Anti-Inflammatory Activity of this compound

Current research indicates that this compound exhibits weak anti-inflammatory activity in vitro. In a nitric oxide (NO) production inhibitory assay using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, this compound demonstrated only weak inhibition at the highest tested concentration of 100 µM. In contrast, a related compound, Hazianol J, showed more potent inhibition with an IC50 value of 66.7 µM in the same study.

Comparative In Vivo Anti-Inflammatory Data

To provide a relevant context for the in vitro data of this compound, this section presents in vivo data from the widely used carrageenan-induced paw edema model for three established anti-inflammatory agents: Indomethacin (B1671933) (a non-steroidal anti-inflammatory drug, NSAID), Dexamethasone (B1670325) (a corticosteroid), and Quercetin (B1663063) (a natural flavonoid).

CompoundAnimal ModelDosingPaw Edema Inhibition (%)Reference
This compound Data Not Available---
Indomethacin Rat0.66-2 mg/kgSignificant inhibition[2]
Indomethacin Rat10 mg/kg57.66% at 4 hours[3]
Dexamethasone Rat1 µg (local injection)>60% at 3 hours[4]
Quercetin Rat10 mg/kgSignificant reduction[5]

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a primary regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6][7]

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release of NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocates to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Modulates Carrageenan_Paw_Edema_Workflow Acclimatization Animal Acclimatization Grouping Grouping of Animals (e.g., Control, Test Compound, Standard) Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement Grouping->Baseline_Measurement Dosing Administration of Test Compound/Vehicle Baseline_Measurement->Dosing Carrageenan_Injection Subplantar Injection of Carrageenan (1%) Dosing->Carrageenan_Injection 30-60 min prior Paw_Volume_Measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis LPS_Inflammation_Workflow Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Dosing Administration of Test Compound/Vehicle Grouping->Dosing LPS_Injection Intraperitoneal (i.p.) Injection of LPS Dosing->LPS_Injection Typically 30 min prior Monitoring Monitor for Clinical Signs of Inflammation LPS_Injection->Monitoring Sample_Collection Collect Blood and/or Tissues at Specific Timepoints Monitoring->Sample_Collection Analysis Analyze Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) and other markers Sample_Collection->Analysis

References

Comparative Analysis of Harzianol K and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the harziane diterpenoid, Harzianol K, and its naturally occurring analogs. While the synthesis of this compound itself has not yet been reported, this guide also presents a prospective workflow for the generation and evaluation of synthetic analogs, based on the successful total synthesis of a related harziane diterpenoid.

Introduction to this compound

This compound is a member of the harziane diterpenoid family, a class of natural products characterized by a complex 6/5/7/4 carbocyclic scaffold.[1] These compounds are primarily isolated from fungi of the Trichoderma genus and have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects.[1][2] this compound, isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21, has been evaluated for its anti-inflammatory properties.[2]

Comparative Biological Activity of this compound and its Natural Analogs

The primary biological activity reported for this compound is its ability to modulate inflammatory responses. This has been assessed through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Additionally, other harziane diterpenoids have demonstrated antibacterial properties. This section compares the available quantitative data for this compound and its naturally occurring analogs.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its co-isolated natural analogs was determined by measuring their ability to inhibit NO production in RAW 264.7 macrophages.[2]

Compound% NO Inhibition at 100 µMIC50 (µM)
This compound Weak Inhibition> 100
Harzianol A46.8Not Determined
Hazianol J81.866.7
Harzianol LWeak Inhibition> 100
Harzianol O50.5Not Determined
Data sourced from Li et al., 2021.[2]

Among the tested compounds, Hazianol J exhibited the most potent anti-inflammatory activity, with a significant inhibition of NO production and a determined IC50 value of 66.7 µM.[2] In contrast, this compound and Harzianol L showed only weak inhibition at the highest tested concentration.[2]

Antibacterial Activity

While this compound has not been specifically evaluated for its antibacterial activity, a related natural analog, Harzianol I, has shown significant efficacy against several Gram-positive bacteria.[3][4]

CompoundTarget OrganismEC50 (µg/mL)
Harzianol IStaphylococcus aureus7.7 ± 0.8
Harzianol IBacillus subtilis7.7 ± 1.0
Harzianol IMicrococcus luteus9.9 ± 1.5
Data sourced from Li et al., 2020.[3][4]

Prospective for Synthetic Analogs

To date, there are no published reports on the synthesis of this compound or its direct synthetic analogs. However, the first total synthesis of an unnamed harziane diterpenoid has been successfully achieved, demonstrating a viable synthetic pathway to the core 6-5-7-4 carbocyclic skeleton of this natural product family.[5][6] This pioneering work opens the door for the future synthesis of this compound and a diverse range of synthetic analogs, which would be invaluable for establishing a comprehensive structure-activity relationship (SAR) and optimizing the therapeutic potential of this scaffold.

A logical workflow for the development and evaluation of synthetic this compound analogs would involve several key stages, from chemical synthesis to biological screening.

Synthetic_Analog_Workflow cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase cluster_optimization Lead Optimization start Total Synthesis of Harziane Core analog_design Design of this compound Analogs start->analog_design Based on existing total synthesis synthesis Chemical Synthesis of Analogs analog_design->synthesis anti_inflammatory Anti-inflammatory Screening (NO Assay) synthesis->anti_inflammatory antibacterial Antibacterial Screening (MIC Determination) synthesis->antibacterial sar_analysis Structure-Activity Relationship (SAR) Analysis anti_inflammatory->sar_analysis antibacterial->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Redesign preclinical Preclinical Development lead_optimization->preclinical

Caption: Proposed workflow for the synthesis and evaluation of this compound analogs.

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol details the method used to assess the anti-inflammatory activity of test compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its analogs). Cells are incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response. A set of wells without LPS serves as a negative control.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Quantification (Griess Assay):

    • An aliquot of the cell culture supernatant from each well is transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

NO_Inhibition_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed add_compound Add Test Compounds seed->add_compound add_lps Add LPS (1 µg/mL) add_compound->add_lps incubate Incubate for 24h add_lps->incubate griess_assay Perform Griess Assay incubate->griess_assay read_absorbance Read Absorbance at 540 nm griess_assay->read_absorbance analyze Calculate % NO Inhibition read_absorbance->analyze MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate serial_dilution Serial Dilution of Test Compound serial_dilution->inoculate incubate Incubate for 18-24h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic read_od Measure Optical Density (Optional) incubate->read_od calc_ec50 Calculate EC50 (Optional) read_od->calc_ec50

References

Unraveling the Action of Harzianol K: A Comparative Guide to a Novel Diterpene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Harzianol K, a harziane diterpene with emerging anti-inflammatory potential. While comprehensive cross-validation of its precise mechanism of action is a subject for ongoing research, this document synthesizes the current experimental data, proposes a putative mechanism based on related compounds, and compares its performance with other relevant molecules.

This compound, a structurally complex diterpenoid isolated from the fungus Trichoderma sp., has been identified as a molecule of interest due to its biological activities. This guide will delve into its known anti-inflammatory properties, compare it with other harziane diterpenoids, and provide detailed experimental protocols to facilitate further investigation.

Performance and Bioactivity of this compound

This compound has demonstrated weak anti-inflammatory effects in in-vitro studies. Its primary characterized activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. Notably, at the concentrations tested, this compound did not exhibit cytotoxicity, suggesting a specific modulatory effect on inflammatory pathways rather than general cellular toxicity[1].

Comparative Analysis of Harziane Diterpenoids

The biological activity of harziane diterpenoids can vary significantly with minor structural modifications. The following table summarizes the known activities of this compound in comparison to other notable members of this class.

CompoundSource OrganismBiological ActivityQuantitative DataReference
This compound Trichoderma sp. SCSIOW21Weak anti-inflammatoryWeak inhibition of NO production at 100 µM[1]
Harzianol J Trichoderma sp. SCSIOW21Anti-inflammatory81.8% NO inhibition at 100 µM; IC50 of 66.7 µM[1]
Harzianol A Trichoderma sp. SCSIOW21Anti-inflammatory46.8% NO inhibition at 100 µM[1]
Harzianol I Trichoderma atroviride B7Antibacterial, CytotoxicEC50 values of 7.7 µg/mL against S. aureus and B. subtilis, and 9.9 µg/mL against M. luteus. Cytotoxic against three cancer cell lines.[2]
(9R,10R)-dihydro-harzianone Trichoderma sp.CytotoxicIC50 values of 30.1 µM (HeLa) and 30.7 µM (MCF-7)[3]

Proposed Mechanism of Action of this compound

While the precise molecular mechanism of this compound has not been definitively elucidated, its ability to inhibit NO production in LPS-stimulated macrophages suggests a potential interaction with the inflammatory signaling cascade. A plausible hypothesis, based on the mechanisms of other natural product-derived anti-inflammatory agents, is the modulation of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. The MAPK pathway is also activated by LPS and plays a crucial role in regulating the expression of inflammatory mediators.

It is hypothesized that this compound may exert its anti-inflammatory effect by interfering with one or more steps in these pathways, ultimately leading to a reduction in iNOS expression and, consequently, decreased NO production.

G cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (ERK, p38, JNK) TAK1->MAPK_cascade IκBα IκBα IKK_complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocates Harzianol_K_target This compound (Putative Target) Harzianol_K_target->IKK_complex Harzianol_K_target->MAPK_cascade iNOS_gene iNOS Gene NF-κB_nucleus->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation L-Arginine L-Arginine NO Nitric Oxide (NO) L-Arginine->NO iNOS_protein

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

To facilitate further research and cross-validation, the detailed methodology for the nitric oxide production inhibitory assay is provided below.

Nitric Oxide Production Inhibitory Assay in RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours[4].

2. Treatment:

  • After 24 hours, replace the medium with fresh serum-free DMEM.

  • Treat the cells with various concentrations of this compound (or other test compounds) for 1 hour.

  • Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubate for a further 24 hours[4].

3. Measurement of Nitric Oxide Production:

  • Nitric oxide production is quantified by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Collect 100 µL of the supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a separate 96-well plate[5][6].

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite[4].

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) should be performed in parallel.

  • After the 24-hour treatment with the test compound and LPS, add MTT solution (0.5 mg/mL) to the remaining cells in the original plate and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

  • Measure the absorbance at a wavelength of 570 nm[4].

G cluster_workflow Experimental Workflow: NO Production Assay Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add this compound (or test compound) Incubate_24h_1->Add_Compound Incubate_1h Incubate for 1h Add_Compound->Incubate_1h Stimulate_LPS Stimulate with LPS (1 µg/mL) Incubate_1h->Stimulate_LPS Incubate_24h_2 Incubate for 24h Stimulate_LPS->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant MTT_Assay Perform MTT Assay (Assess Cell Viability) Incubate_24h_2->MTT_Assay Griess_Assay Perform Griess Assay (Measure Nitrite) Collect_Supernatant->Griess_Assay Data_Analysis Data Analysis Griess_Assay->Data_Analysis MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in-vitro assessment of nitric oxide production inhibition.

Future Directions and Cross-Validation

The preliminary data on this compound's anti-inflammatory activity is promising, but further research is imperative to validate and expand upon these findings. Future studies should focus on:

  • Elucidating the Molecular Target: Identifying the specific protein(s) with which this compound interacts to exert its effects.

  • Signaling Pathway Analysis: Performing detailed studies, such as Western blotting and reporter gene assays, to confirm the involvement of the NF-κB and MAPK pathways and to pinpoint the exact nodes of inhibition.

  • In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation to determine its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its bioactivity and to potentially develop more potent derivatives.

Cross-validation of this compound's mechanism of action will require a multi-pronged approach, integrating data from various biochemical and cell-based assays, and ultimately, validation in preclinical models. This guide serves as a foundational resource to stimulate and inform these future research endeavors.

References

Unraveling the Bioactivity of Harziane Diterpenes: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural product and its biological activity is paramount. This guide provides a comprehensive comparison of harziane diterpenes, a class of complex natural products primarily isolated from fungi of the genus Trichoderma.[1][2][3][4] We delve into their structure-activity relationships (SAR) across various biological effects, supported by quantitative data and detailed experimental protocols.

Harziane diterpenes are characterized by a unique and complex 6/5/7/4-fused carbocyclic scaffold.[1][3][4] This intricate architecture has attracted significant interest for its potential as a source of novel therapeutic agents. These compounds have demonstrated a range of biological activities, including antibacterial, anticancer, anti-inflammatory, and phytotoxic effects. This guide will objectively compare the performance of different harziane diterpene analogs and provide the experimental context for these findings.

Comparative Analysis of Biological Activities

The biological activity of harziane diterpenes is intricately linked to their structural features. The following tables summarize the quantitative data from various studies, highlighting key structure-activity relationships.

Antibacterial Activity

Harziane diterpenes have shown promising activity against a range of bacteria. The SAR studies suggest that the substitution pattern on the core scaffold plays a crucial role in their antibacterial efficacy.

CompoundTarget OrganismActivity (EC50/MIC)Key Structural Features & SAR ObservationsReference
Harzianol IStaphylococcus aureus7.7 ± 0.8 µg/mLThe specific substitution pattern on the harziane scaffold is critical for its potent activity.[5]
Bacillus subtilis7.7 ± 1.0 µg/mL[5]
Micrococcus luteus9.9 ± 1.5 µg/mL[5]
Compound 45 S. aureus, B. subtilis, M. luteusEC50: 7.7-9.9 µg/mLExhibited the most significant activity among the tested harzianes in the study.[2][6]
Harzianone G (2)Bacillus cereusSuppressed growthThe presence and position of functional groups influence activity.[7]
Diterpenoid (5)Bacillus cereusSuppressed growth[7]

Key takeaway: The antibacterial activity of harziane diterpenes is highly dependent on the specific analogue, with compounds like Harzianol I and compound 45 showing significant potency against Gram-positive bacteria.

Anticancer Activity

Several harziane diterpenes have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of specific functional groups appears to be a determinant of their anticancer potential.

CompoundCell LineActivity (IC50)Key Structural Features & SAR ObservationsReference
Yuanhuakine A-DA549, Hep3B, MCF-77.83 to 23.87 µMBroad-spectrum activity against multiple cancer cell lines.[8]
Jatromultone GA549, HeLa< 20 µM[8]
Jatromultone IA549< 20 µM[8]
Corymbulosin I & KA549, MDA-MB-231, MCF-7, KB, KB-VIN0.45–6.39 μMPotent inhibitory effects on the proliferation of five different cancer cell lines.[8]

Key takeaway: Certain harziane and other diterpenoids exhibit potent cytotoxic activity against a range of cancer cell lines, with compounds like corymbulosins showing sub-micromolar efficacy. The specific substitution patterns are critical for this activity.

Anti-inflammatory Activity

The anti-inflammatory properties of harziane diterpenes have been investigated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayActivity (IC50/Inhibition)Key Structural Features & SAR ObservationsReference
Hazianol J (2)NO production inhibitionIC50: 66.7 µM; 81.8% inhibition at 100 µMExhibited the strongest NO production inhibitory activity among the tested compounds.[9]
Harzianol A (3)NO production inhibition46.8% inhibition at 100 µMModerate activity.[9]
Harzianol O (7)NO production inhibition50.5% inhibition at 100 µMModerate activity.[9]
Harzianol K (1)NO production inhibitionWeak inhibition at 100 µM[9]
Harzianol L (4)NO production inhibitionWeak inhibition at 100 µM[9]
Furanharzianone B (4)NO production inhibitionModerate suppressive impact[7]

Key takeaway: The anti-inflammatory activity of harzianols appears to be influenced by the degree of hydroxylation, with fewer hydroxyl groups potentially leading to higher activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of harziane diterpenes.

Broth Microdilution Assay for Antibacterial Susceptibility

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Microtiter Plates: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target bacteria (e.g., adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the harziane diterpenes for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Nitric Oxide (NO) Production Inhibitory Assay

This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

Antifungal Susceptibility Testing

Similar to the antibacterial assay, a broth microdilution method is commonly employed.

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

  • Drug Dilution: Serial dilutions of the antifungal agent are made in a microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to the wells, and the plate is incubated.

  • MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant reduction in fungal growth compared to the control.[10]

Phytotoxicity Assay

The effect of harziane diterpenes on plant growth is assessed through seedling growth inhibition assays.

  • Seed Germination: Seeds of a model plant (e.g., lettuce, amaranth) are germinated on a suitable medium (e.g., filter paper) moistened with different concentrations of the test compound.

  • Growth Conditions: The seeds are incubated under controlled conditions of light and temperature.

  • Measurement: After a few days, the germination rate and the length of the radicle and hypocotyl are measured.

  • Analysis: The inhibitory effect is calculated by comparing the growth in the presence of the compound to that of a control.

Visualizing Pathways and Workflows

To further elucidate the context of harziane diterpene research, the following diagrams, generated using Graphviz, illustrate a key biosynthetic pathway and a typical experimental workflow.

Harziane Diterpene Biosynthesis GGPP Geranylgeranyl diphosphate (B83284) (GGPP) Cyclase Diterpene Cyclase GGPP->Cyclase Cyclization Harziane_Scaffold Harziane Carbocyclic Scaffold Cyclase->Harziane_Scaffold P450s Cytochrome P450 Monooxygenases Harziane_Scaffold->P450s Oxidative Modifications Harziane_Diterpenes Diverse Harziane Diterpenes P450s->Harziane_Diterpenes

Caption: Biosynthetic pathway of harziane diterpenes.

Experimental Workflow cluster_0 Isolation & Purification cluster_1 Structure Elucidation cluster_2 Bioactivity Screening cluster_3 SAR Analysis Fungal_Culture Fungal Culture (Trichoderma sp.) Extraction Extraction Fungal_Culture->Extraction Chromatography Chromatography (Column, HPLC) Extraction->Chromatography Pure_Compound Pure Harziane Diterpene Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Structure Structure Determination Spectroscopy->Structure Antibacterial Antibacterial Assay Structure->Antibacterial Anticancer Anticancer Assay Structure->Anticancer Anti_inflammatory Anti-inflammatory Assay Structure->Anti_inflammatory SAR Structure-Activity Relationship Antibacterial->SAR Anticancer->SAR Anti_inflammatory->SAR

Caption: Workflow for harziane diterpene research.

This guide provides a snapshot of the current understanding of the structure-activity relationships of harziane diterpenes. The presented data and protocols offer a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating class of natural products. Further investigations are warranted to fully elucidate their mechanisms of action and to optimize their structures for enhanced biological activity.

References

Harzianol K vs. Harzianol J: A Head-to-Head Comparison of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of natural product research, harziane diterpenoids, a class of complex metabolites isolated from Trichoderma species, have garnered significant attention for their diverse biological activities. Among these, Harzianol K and Harzianol J have emerged as compounds of interest. This guide provides a detailed, data-supported comparison of their anti-inflammatory effects for researchers, scientists, and drug development professionals.

Quantitative Comparison of Biological Activity

A key study directly compared the anti-inflammatory potential of this compound and Harzianol J by assessing their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The results clearly indicate a superior anti-inflammatory effect of Harzianol J.[1]

Harzianol J demonstrated a significant, dose-dependent inhibition of NO production, with an IC₅₀ value of 66.7 µM and achieving 81.8% inhibition at a concentration of 100 µM.[1] In stark contrast, this compound exhibited only weak inhibitory activity at the highest tested concentration of 100 µM, indicating a substantially lower potency in this assay.[1]

CompoundAssay SystemEndpoint MeasuredConcentration% InhibitionIC₅₀ (µM)
Harzianol J LPS-stimulated RAW 264.7 macrophagesNitric Oxide Production100 µM81.8%66.7
This compound LPS-stimulated RAW 264.7 macrophagesNitric Oxide Production100 µMWeakN/A

Experimental Protocols

The following is a detailed methodology for the nitric oxide production inhibitory assay used to compare this compound and Harzianol J.

Nitric Oxide Production Inhibitory Assay

Cell Culture and Treatment:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a density of 1.5 × 10⁵ cells/well and allowed to adhere for 24 hours.

  • The culture medium is then replaced with fresh medium containing various concentrations of this compound or Harzianol J.

  • After a 1-hour pre-incubation period, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A control group is treated with LPS and a vehicle (e.g., DMSO).

  • The plates are incubated for an additional 24 hours.

Measurement of Nitric Oxide Production:

  • After the incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cell Viability Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel. RAW 264.7 cells are treated with the same concentrations of this compound and J, and cell viability is assessed. The results from the primary study indicated that neither compound exhibited cytotoxicity at the tested concentrations.[1]

Visualizing the Experimental Workflow and Potential Signaling Pathway

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_setup Cell Seeding and Treatment cluster_measurement Measurement seed Seed RAW 264.7 cells (1.5 x 10^5 cells/well) adhere Incubate for 24h (Adhesion) seed->adhere treat Treat with this compound/J (1h pre-incubation) adhere->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate_final Incubate for 24h stimulate->incubate_final supernatant Collect Supernatant incubate_final->supernatant griess Add Griess Reagent supernatant->griess read Measure Absorbance (540 nm) griess->read calculate Calculate NO Inhibition read->calculate

Experimental Workflow for NO Inhibition Assay

While the precise signaling pathways modulated by this compound and J have not been definitively elucidated, the anti-inflammatory effects of many natural products in LPS-stimulated macrophages are known to involve the inhibition of pro-inflammatory signaling cascades such as the MAPK and NF-κB pathways. A plausible hypothetical pathway is depicted below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (e.g., p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB_Ikb NF-κB/IκB Complex IKK->NFkB_Ikb Inhibits Phosphorylation NFkB_active Active NF-κB NFkB_Ikb->NFkB_active Phosphorylation & Degradation of IκB iNOS_gene iNOS Gene Transcription NFkB_active->iNOS_gene AP1->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Harzianol_J Harzianol J Harzianol_J->MAPK Potential Inhibition Harzianol_J->IKK Potential Inhibition

Hypothetical Anti-Inflammatory Signaling Pathway

References

Reproducibility of Harzianol K: A Comparative Guide to its Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis and reported biological activities of Harzianol K, a harziane diterpenoid natural product. The intricate molecular architecture of harziane diterpenoids presents significant synthetic challenges, raising important questions about the reproducibility of their synthesis and, consequently, the consistent biological evaluation of these complex molecules. This document aims to offer an objective comparison of the available data, detailed experimental protocols for key bioassays, and a critical perspective on the current state of this compound research.

I. Synthesis of Harziane Diterpenoids: A Question of Reproducibility

To date, a specific total synthesis of this compound has not been published. However, the total synthesis of a structurally related harziane diterpenoid, accomplished by the Carreira group, sheds light on the formidable challenges inherent in constructing the characteristic 6-5-7-4 fused ring system of this natural product family. This synthesis was instrumental in revising the structure of the originally reported nominal harziane diterpenoid, underscoring the potential for structural misassignment and the critical importance of synthetic validation.[1][2][3][4][5]

The complexity of the synthesis, involving numerous steps and the stereoselective formation of multiple chiral centers, suggests that the reproducibility of any harziane diterpenoid synthesis would be highly dependent on the precise execution of complex chemical transformations. The lack of a published, peer-validated total synthesis of this compound itself means that researchers must currently rely on its isolation from natural sources, which can be subject to variability.

A key strategy in the synthesis of the harziane core involves a gold-catalyzed cycloisomerization to construct the cyclobutane (B1203170) ring.[1][6][7] The overall synthetic approach highlights the need for advanced synthetic methodologies to access these complex scaffolds.

II. Biological Activity of this compound and Related Compounds

This compound has been evaluated for its anti-inflammatory and antifungal properties. The results indicate weak biological activity in the assays performed. In a lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production assay in RAW 264.7 macrophages, this compound exhibited only weak inhibition at a concentration of 100 µM.[8] Furthermore, it did not show any significant antifungal activity against a panel of plant pathogenic fungi at a concentration of 100 µg/mL.

In contrast, other harziane diterpenoids have demonstrated more potent biological effects, suggesting that the bioactivity within this class of compounds is highly structure-dependent. For instance, Harzianol I has shown significant antibacterial activity against Gram-positive bacteria.[9] This comparison underscores the importance of accessing pure, structurally verified compounds for biological screening to draw meaningful structure-activity relationships.

Comparative Bioactivity Data
CompoundBioactivity AssayResultsReference
This compound Anti-inflammatory (NO inhibition in LPS-stimulated RAW 264.7 macrophages)Weak inhibition at 100 µM[8]
This compound Antifungal (against various plant pathogenic fungi)No obvious activity at 100 µg/mL
Harzianol IAntibacterial (against Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)EC50 = 7.7 ± 0.8 µg/mL, 7.7 ± 1.0 µg/mL, and 9.9 ± 1.5 µg/mL, respectively[9]
(9R,10R)-dihydro-harzianoneCytotoxic (against HeLa and MCF-7 cell lines)IC50 = 30.1 µM and 30.7 µM, respectively[10]

III. Experimental Protocols

A. Representative Synthetic Step: Gold-Catalyzed Enyne Cycloisomerization

While a total synthesis for this compound is not available, a key step in the synthesis of a related harziane diterpenoid is the gold-catalyzed enyne cycloisomerization. The general protocol for such a reaction is as follows:

  • Preparation of the Substrate: The enyne precursor is synthesized through standard organic chemistry methods.

  • Reaction Setup: To a solution of the enyne substrate in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), is added a gold catalyst (e.g., AuCl(IPr) or a related gold(I) complex).

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclobutene (B1205218) product.

Note: The specific conditions, including catalyst loading, solvent, and temperature, would need to be optimized for the specific substrate.

B. Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the method used to assess the anti-inflammatory activity of this compound.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.[12]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations. Cells are pre-incubated with the compound for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Lipopolysaccharide (LPS) is then added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.[12]

  • Incubation: The plates are incubated for 24 hours.[12]

  • Nitrite (B80452) Measurement (Griess Assay): After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[12][13]

    • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cell death.[12]

IV. Visualizations

Representative Synthetic Strategy for Harziane Core cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Further Steps cluster_4 Final Core Structure Enyne Precursor Enyne Precursor Au-Catalyzed Cycloisomerization Au-Catalyzed Cycloisomerization Enyne Precursor->Au-Catalyzed Cycloisomerization Cyclobutane Intermediate Cyclobutane Intermediate Au-Catalyzed Cycloisomerization->Cyclobutane Intermediate Aldol Additions & Other Transformations Aldol Additions & Other Transformations Cyclobutane Intermediate->Aldol Additions & Other Transformations Harziane 6-5-7-4 Core Harziane 6-5-7-4 Core Aldol Additions & Other Transformations->Harziane 6-5-7-4 Core NO Production Assay Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect Supernatant Collect Supernatant Incubate for 24h->Collect Supernatant Parallel MTT Assay Parallel MTT Assay Incubate for 24h->Parallel MTT Assay Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance at 540 nm Measure Absorbance at 540 nm Griess Assay->Measure Absorbance at 540 nm Analyze Data Analyze Data Measure Absorbance at 540 nm->Analyze Data

References

Benchmarking Harzianol K: A Comparative Analysis of Nitric Oxide Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Harzianol K's Nitric Oxide Inhibitory Potential Against Established Benchmarks.

This compound, a harziane-type diterpene isolated from the deep-sea sediment fungus Trichoderma sp. SCSIOW21, has been identified as a potential anti-inflammatory agent. One of the key mechanisms underlying anti-inflammatory activity is the inhibition of nitric oxide (NO) production. This guide provides a comparative analysis of this compound's NO inhibitory capacity against well-established nitric oxide synthase (NOS) inhibitors, offering a benchmark for its potential therapeutic application.

Quantitative Comparison of NO Inhibitory Activity

The following table summarizes the available data on the nitric oxide (NO) inhibitory activity of this compound and known NOS inhibitors. The data for the benchmark inhibitors were obtained from studies using the murine macrophage cell line RAW 264.7, a standard model for in vitro inflammation studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. Therefore, including a positive control in the same experimental setup is crucial for accurate assessment.

CompoundTargetCell LineIC50 (µM)Notes
This compound iNOSRAW 264.7Weak inhibition at 100 µMData is currently semi-quantitative. Further studies are needed to determine a precise IC50 value.
L-NAME Non-selective NOSRAW 264.7~70 - 198.3A widely used non-selective NOS inhibitor. The IC50 can vary depending on experimental conditions.
L-NMMA Non-selective NOSRAW 264.7~7.4A non-selective NOS inhibitor often used as a positive control.
1400W Selective iNOSRAW 264.7~0.2 - >10A highly selective inhibitor of inducible NOS (iNOS). The reported IC50 shows variability.
Aminoguanidine Selective iNOSRAW 264.7Not specified in searchesA selective inhibitor of iNOS, often used in the millimolar range in cell-based assays.

Experimental Protocols

The following is a detailed methodology for a typical in vitro nitric oxide inhibitory assay using the RAW 264.7 macrophage cell line.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a known inhibitor (e.g., L-NAME) as a positive control. Cells are pre-incubated for 1-2 hours.

  • Stimulation: To induce NO production, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubated for a further 24 hours.

2. Nitric Oxide Measurement (Griess Assay):

  • Nitric oxide production is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Griess Reagent: A solution containing 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Procedure:

    • After the 24-hour incubation period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at a wavelength of 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is calculated from a standard curve generated using known concentrations of sodium nitrite.

3. Cell Viability Assay (MTT Assay):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound, a cell viability assay is performed in parallel.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

  • Procedure:

    • After removing the supernatant for the Griess assay, the remaining cells are washed with phosphate-buffered saline (PBS).

    • 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a wavelength of 570 nm.

  • Analysis: The cell viability is expressed as a percentage of the control (unstimulated and untreated) cells.

Visualizing the Molecular Pathway and Experimental Design

To further elucidate the context of this research, the following diagrams illustrate the key signaling pathway for NO production and the experimental workflow.

LPS_Induced_NO_Production cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes conversion of L_Arginine L-Arginine L_Arginine->iNOS_protein Inhibitors NO Inhibitors (e.g., this compound) Inhibitors->iNOS_protein Inhibit

Caption: LPS-induced nitric oxide production pathway.

NO_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_results Results Cell_Culture 1. Culture RAW 264.7 Macrophages Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Pre_incubation 3. Pre-incubate with this compound and control inhibitors Seeding->Pre_incubation Stimulation 4. Stimulate with LPS Pre_incubation->Stimulation Incubation 5. Incubate for 24 hours Stimulation->Incubation Griess_Assay 6a. Measure Nitrite (NO) levels using Griess Reagent Incubation->Griess_Assay MTT_Assay 6b. Assess Cell Viability using MTT Assay Incubation->MTT_Assay Data_Analysis 7. Calculate % Inhibition and IC50 Griess_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: Experimental workflow for NO inhibition assay.

Safety Operating Guide

Prudent Disposal of Harzianol K in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Harzianol K based on general laboratory safety principles and information available for related compounds. As no specific Safety Data Sheet (SDS) for this compound could be located, researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.

Chemical and Physical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior and potential interactions.

PropertyValue
Molecular FormulaC₂₀H₂₈O₃[1]
Molecular Weight316.43 g/mol
AppearanceColorless crystal[1]
UV (MeOH) λmax (log ε)252 (3.77) nm[1]

Standard Operating Procedure for this compound Disposal

This step-by-step guide outlines the recommended procedure for the disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation:

  • Do not mix this compound waste with general laboratory trash or dispose of it down the drain.[3]

  • Segregate waste containing this compound into a designated, properly labeled, and sealed waste container.

3. Spill Management:

  • In the event of a spill, avoid direct contact.

  • Absorb the spill using an inert material (e.g., vermiculite, sand, or absorbent pads).

  • Collect the contaminated absorbent material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

4. Container Management:

  • Use a chemically resistant and sealable container for this compound waste.

  • The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Follow all institutional and regulatory guidelines for the final disposal process.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Harzianol_K_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generated This compound Waste Generated (e.g., unused compound, contaminated labware) ppe->waste_generated segregate Segregate into a Labeled, Sealed Hazardous Waste Container waste_generated->segregate store Store Waste Container in a Designated Secure Area segregate->store spill Spill Occurs contain_absorb Contain and Absorb with Inert Material spill->contain_absorb collect_waste Collect Contaminated Material into Hazardous Waste Container contain_absorb->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate collect_waste->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Licensed Waste Contractor contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Harzianol K

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Harzianol K

Disclaimer: This document provides a summary of best practices for handling this compound based on available safety information for similar chemical compounds and fungicides. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance should be supplemented with a thorough risk assessment by qualified personnel before commencing any work.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on general guidelines for handling pesticides and laboratory chemicals.[1][2][3]

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check for signs of degradation. Do not wear latex gloves as they may not provide adequate protection.[4]
Body Laboratory coat or chemical-resistant coverallsA long-sleeved lab coat is standard for laboratory work. For larger quantities or potential for splashing, chemical-resistant coveralls (e.g., Tyvek) are advised.[2]
Eyes Safety glasses with side shields or chemical splash gogglesTightly fitting safety goggles are necessary when there is a risk of splashes.[1][3] A face shield may be required for additional protection.[1]
Respiratory Fume hood or respiratorWork with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a respirator with an appropriate cartridge should be used.[1]
Feet Closed-toe shoesLeather or canvas shoes are not recommended. Chemical-resistant boots should be worn when handling larger quantities.[2]

Operational Plan for Handling this compound

This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.

1. Pre-Handling and Preparation:

  • Training: Ensure all personnel handling this compound are trained on its potential hazards and have read and understood this handling guide.

  • Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • PPE Inspection: Before each use, inspect all PPE for damage and ensure it is appropriate for the task.

2. Handling Procedures:

  • Weighing and Aliquoting:

    • Perform all manipulations that may generate dust or aerosols within a chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle solid this compound.

    • Close the container tightly after use.

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

    • Ensure the chosen solvent is compatible with the experimental protocol and does not create additional hazards.

  • Experimental Use:

    • Keep all containers of this compound clearly labeled.

    • Avoid skin and eye contact at all times.[5]

    • Wash hands thoroughly after handling, even if gloves were worn.[6]

3. Post-Handling and Decontamination:

  • Work Area Cleaning: Decontaminate the work surface with an appropriate cleaning agent after each use.

  • Equipment Cleaning: Clean all non-disposable equipment that has come into contact with this compound.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound, contaminated lab supplies (e.g., gloves, weighing paper), and any spill cleanup materials in a dedicated, labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal Procedure: Arrange for the collection and disposal of hazardous waste through your institution's EHS office. Do not dispose of this compound down the drain or in the regular trash.[7]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for handling this compound safely.

HarzianolK_Workflow Figure 1: Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Training Personnel Training AreaPrep Designate & Prepare Area Training->AreaPrep PPE_Inspect Inspect PPE AreaPrep->PPE_Inspect Weighing Weighing & Aliquoting PPE_Inspect->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experimental Use SolutionPrep->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate SegregateWaste Segregate Waste Experiment->SegregateWaste CleanEquip Clean Equipment Decontaminate->CleanEquip PPERemoval Remove PPE CleanEquip->PPERemoval PPERemoval->SegregateWaste LabelWaste Label Waste Containers SegregateWaste->LabelWaste StoreWaste Store Waste Securely LabelWaste->StoreWaste EHSOffice Contact EHS for Disposal StoreWaste->EHSOffice

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.